Antiviral agent 41
Description
(5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one has been reported in Alpinia officinarum with data available.
Properties
IUPAC Name |
(5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-13,18,22-23H,7-8,10-11,14H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJPDDBIHSFERA-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC[C@H](CC(=O)CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988306 | |
| Record name | 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68622-73-1 | |
| Record name | (5R)-5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68622-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Heptanone, 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068622731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Antiviral Agent 41: A Diarylheptanoid from Alpinia officinarum with Anti-Influenza Virus Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of a diarylheptanoid from Alpinia officinarum, referred to as Antiviral Agent 41 (also denoted as compound 5 in some literature). This document details the experimental protocols for its extraction and antiviral evaluation, summarizes key quantitative data, and visualizes the workflow and potential mechanism of action, offering a foundational resource for further research and development in the field of antiviral therapeutics.
Introduction
The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral compounds from natural sources. Alpinia officinarum, a plant in the ginger family, has a long history of use in traditional medicine. Its rhizomes are a rich source of bioactive compounds, including a class of molecules known as diarylheptanoids. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Notably, several diarylheptanoids from Alpinia officinarum have demonstrated promising antiviral activity, particularly against the influenza virus.
This guide focuses on a specific diarylheptanoid, this compound (compound 5), which has been identified as a potential inhibitor of the influenza virus. The following sections provide a detailed account of the scientific investigations into this compound, from its initial discovery and isolation to the assessment of its biological activity.
Discovery and Isolation
This compound is a diarylheptanoid isolated from the rhizomes of Alpinia officinarum. The general workflow for the discovery and isolation of such compounds involves a multi-step process that begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification of the individual compounds.
Experimental Protocol: Isolation of Diarylheptanoids from Alpinia officinarum
The following is a representative protocol for the isolation of diarylheptanoids, including this compound, from the rhizomes of Alpinia officinarum. This protocol is based on established methodologies for the separation of natural products.
Materials:
-
Dried rhizomes of Alpinia officinarum
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-performance liquid chromatography (HPLC) system
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
Procedure:
-
Extraction: The dried and powdered rhizomes of Alpinia officinarum are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is typically rich in diarylheptanoids, is collected.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing diarylheptanoids are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Preparative HPLC: Final purification of individual diarylheptanoids, including this compound, is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Antiviral Activity against Influenza Virus
The antiviral activity of this compound and other diarylheptanoids from Alpinia officinarum has been evaluated against the influenza A virus. The primary methods used to quantify antiviral efficacy are the plaque reduction assay and the MTT assay to assess cytotoxicity.
Experimental Protocols
3.1.1. Cell and Virus Culture
-
Cells: Madin-Darby canine kidney (MDCK) cells are typically used for influenza virus propagation and antiviral assays.
-
Virus: Influenza A/PR/8/34 (H1N1) is a commonly used laboratory strain for in vitro antiviral testing.
3.1.2. Plaque Reduction Assay This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Procedure:
-
MDCK cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayers are infected with a known dilution of influenza virus for 1 hour.
-
The virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.
-
The plates are incubated until viral plaques are visible.
-
The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
The EC50 value is calculated by comparing the number of plaques in treated wells to untreated control wells.
3.1.3. Cytotoxicity Assay (MTT Assay) This assay measures the concentration of the compound that reduces cell viability by 50% (CC50).
Procedure:
-
MDCK cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the test compound.
-
The plates are incubated for a period that corresponds to the duration of the antiviral assay.
-
MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader.
-
The CC50 value is determined from the dose-response curve.
Quantitative Data
The following table summarizes the in vitro anti-influenza virus activity and cytotoxicity of several diarylheptanoids isolated from Alpinia officinarum, providing a comparative context for the activity of this compound (compound 5).
| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| This compound (compound 5) | N/A | N/A | N/A |
| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one | 2.9 | >25 | >8.6 |
| (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone | 5.3 | >25 | >4.7 |
| 7-(4''-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | 8.5 | >25 | >2.9 |
| (5S)-5-hydroxy-1,7-diphenyl-3-heptanone | 10.2 | >25 | >2.5 |
Note: Specific EC50 and CC50 values for "this compound (compound 5)" were not available in the reviewed literature. The table presents data for structurally related diarylheptanoids from the same source to provide a benchmark for their antiviral potential.
Proposed Mechanism of Action
The precise mechanism of action for this compound against the influenza virus has not been fully elucidated. However, research on other diarylheptanoids suggests that they may interfere with the viral replication cycle at a post-entry stage. Studies on related compounds have shown that they do not inhibit viral attachment or entry into the host cell but rather suppress the expression of viral messenger RNA (mRNA) and viral antigens within the cell. This indicates that these compounds may target viral RNA polymerase or other essential components of the viral replication machinery.
Visualization of the Proposed Antiviral Mechanism
The following diagram illustrates the proposed mechanism of action for diarylheptanoids against the influenza virus.
Caption: Proposed mechanism of action of this compound.
Conclusion and Future Directions
This compound, a diarylheptanoid from Alpinia officinarum, represents a promising natural product with potential for development as an anti-influenza therapeutic. This guide has provided a detailed overview of its discovery, isolation, and preliminary antiviral characterization. The available data on related compounds suggest that diarylheptanoids are a class of molecules worthy of further investigation.
Future research should focus on:
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Complete Structural Elucidation: Detailed spectroscopic analysis to confirm the precise chemical structure of this compound.
-
Mechanism of Action Studies: In-depth biochemical and molecular biology assays to identify the specific viral or host target of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its antiviral activity and pharmacological properties.
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In Vivo Efficacy: Evaluation of the compound's efficacy and safety in animal models of influenza infection.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and other diarylheptanoids as a new class of antiviral agents.
Unraveling "Antiviral Agent 41": A Case of Ambiguous Identity in Drug Discovery
The term "antiviral agent 41" does not correspond to a specifically recognized or publicly documented antiviral compound. Extensive searches across scientific literature and chemical databases have not yielded a unique chemical structure, set of properties, or established mechanism of action for a substance with this designation.
It is highly probable that "this compound" is an internal, non-standardized identifier used within a specific research project or publication to denote one of a series of compounds under investigation. This practice is common in the early stages of drug discovery, where numerous molecules are synthesized and tested, and are assigned numerical or alphanumeric codes for tracking purposes before a more formal name is designated.
Similarly, the designation might appear in the context of genetic or protein analysis, such as mutations in viral proteins that confer drug resistance. For example, a mutation at position 41 of a viral enzyme might be denoted in scientific literature, but this refers to a biological phenomenon, not a specific antiviral drug. The HIV glycoprotein gp41 is a crucial component of the virus that facilitates its entry into host cells and is a target for some antiviral drugs, but it is not an antiviral agent itself.
When encountering a designation such as "this compound," it is crucial to refer to the original source or publication where the term is used. The context provided in that specific document is the only reliable way to identify the chemical structure and any associated experimental data. Without this context, the term remains an ambiguous placeholder.
For future research and reporting, it is recommended to use standardized chemical names (such as IUPAC nomenclature), registered trade names, or widely accepted generic names to avoid such ambiguity and ensure clear communication within the scientific community.
Unraveling "Antiviral Agent 41": A Request for Specificity
A comprehensive search for a specific molecule designated "antiviral agent 41" has revealed that this term does not correspond to a uniquely identifiable compound in the broader scientific literature. The numeral "41" appears in various contexts within virology and medicinal chemistry, leading to ambiguity that prevents the creation of a detailed technical guide as requested.
The investigation into "this compound" has shown that the number is used in several distinct ways:
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As a Target Protein in HIV Research: The most prominent mention of "41" in an antiviral context refers to glycoprotein 41 (gp41) , a critical component of the Human Immunodeficiency Virus (HIV). This protein facilitates the fusion of the virus with host cells, making it a significant target for antiviral drug development.[1][2][3] Research has focused on developing agents that can inhibit the function of gp41 to block viral entry.[1]
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As a Reference or Scheme Number: The number "41" also frequently appears as a citation number, a figure number, or a scheme number within scientific articles and patents. For instance, a search might lead to "Scheme 41" detailing a step in a synthetic pathway for a different, named antiviral drug.[5]
This lack of a singular, recognized "this compound" makes it impossible to fulfill the request for a specific synthesis pathway, feasibility analysis, and associated technical data. To proceed with the creation of the in-depth technical guide, a more specific identifier for the molecule of interest is required.
Researchers, scientists, and drug development professionals seeking information on a particular antiviral agent are encouraged to provide one of the following:
-
Chemical Name (IUPAC or common)
-
Chemical Structure (e.g., SMILES or InChI string)
-
CAS Registry Number
-
A specific patent or publication number where the compound is described
Once a specific compound is identified, a thorough analysis of its synthesis, mechanism of action, and feasibility can be conducted to generate the requested technical guide, complete with data tables and pathway diagrams.
References
In Silico Screening and Molecular Docking Studies of a Novel Antiviral Candidate: A Technical Guide
Introduction
The rapid identification and development of novel antiviral therapeutics remain a critical challenge in modern medicine. The emergence of new viral threats and the development of resistance to existing drugs necessitate innovative and efficient drug discovery pipelines. In silico techniques, such as virtual screening and molecular docking, have become indispensable tools in this endeavor, offering a time- and cost-effective approach to identify and optimize potential antiviral agents.[1][][3] These computational methods allow for the high-throughput screening of large compound libraries against specific viral targets, predicting their binding affinities and interaction modes, thereby prioritizing candidates for further experimental validation.[][4]
This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the in silico evaluation of a hypothetical antiviral candidate, designated "Antiviral Agent 41." The protocols and data presented herein are based on established practices in computational drug discovery and are intended to serve as a practical resource for researchers, scientists, and drug development professionals. The viral target for this hypothetical study is the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication and a well-established target for antiviral drug development.[1]
Experimental Protocols
Target Protein Preparation
The three-dimensional crystal structure of the target protein, SARS-CoV-2 Main Protease (Mpro), is obtained from the Protein Data Bank (PDB). For this study, the PDB entry 6LU7 is utilized. The protein structure is prepared for docking using molecular modeling software such as AutoDock Tools.[5] This preparation involves several key steps:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the binding site are removed.
-
Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.
-
Charge assignment: Kollman charges are assigned to the protein atoms to account for electrostatic interactions.
-
Definition of the grid box: A grid box is defined around the active site of the Mpro to specify the search space for the ligand during the docking simulation. The dimensions and coordinates of the grid box are determined based on the location of the co-crystallized inhibitor in the original PDB structure.[6]
Ligand Preparation
The three-dimensional structure of "this compound" and other candidate compounds are prepared for docking. This process typically involves:
-
2D to 3D structure conversion: If starting from a 2D representation, the structure is converted to a 3D format.
-
Energy minimization: The ligand's geometry is optimized to its lowest energy conformation.
-
Torsion angle definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Molecular docking is performed to predict the binding conformation and affinity of "this compound" within the active site of Mpro.[4][5] AutoDock Vina is a widely used software for this purpose. The docking process involves:
-
Conformational sampling: The software explores various possible conformations of the ligand within the defined grid box of the receptor.
-
Scoring function: A scoring function is used to estimate the binding affinity for each conformation. This score is typically expressed in kcal/mol, with more negative values indicating a stronger binding affinity.[7]
-
Pose selection: The conformation with the best score (the most negative value) is selected as the predicted binding mode.
Virtual Screening Workflow
For the identification of novel antiviral candidates, a high-throughput virtual screening (HTVS) approach is employed. This involves docking a large library of compounds against the target protein. The general workflow is as follows:
-
Library preparation: A large database of chemical compounds is prepared for docking.
-
High-throughput docking: All compounds in the library are docked into the active site of the target protein using the protocol described above.
-
Hit identification: Compounds are ranked based on their docking scores. Those with the most favorable binding energies are selected as "hits" for further analysis.
-
ADMET prediction: The selected hits are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.
Data Presentation
The quantitative results of the molecular docking studies are summarized in the table below. This table includes the docking scores (binding affinities) and predicted inhibition constants (Ki) for "this compound" and a set of reference compounds. The Ki values are calculated from the binding affinity using the formula: Ki = exp(ΔG / (R * T)), where ΔG is the binding affinity, R is the gas constant, and T is the temperature in Kelvin.
| Compound ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues in Mpro Active Site |
| This compound | -8.5 | 0.58 | HIS41, CYS145, GLU166 |
| Reference Compound A | -7.2 | 4.85 | HIS41, GLY143 |
| Reference Compound B | -9.1 | 0.19 | HIS41, CYS145, GLN189 |
| Reference Compound C | -6.5 | 18.2 | MET49, LEU141 |
Visualizations
Signaling Pathway: Viral Replication Cycle
The following diagram illustrates a simplified viral replication cycle, highlighting the stage targeted by protease inhibitors like the hypothetical "this compound".
Caption: Simplified viral replication cycle and the target stage for protease inhibitors.
Experimental Workflow: In Silico Virtual Screening
The diagram below outlines the general workflow for in silico virtual screening to identify potential antiviral compounds.
Caption: General workflow for in silico virtual screening in drug discovery.
Logical Relationship: Molecular Docking Interaction
The following diagram illustrates the conceptual interaction between "this compound" and the active site of the target protein during molecular docking.
References
- 1. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Frontiers | Antiviral COVID-19 protein and molecular docking: In silico characterization of various antiviral compounds extracted from Arisaema jacquemontii Blume [frontiersin.org]
- 6. In-silico approach to designing effective antiviral drugs against SARS-CoV-2 and SARS-CoV-1 from reported phytochemicals: a quality improvement study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the binding affinity, interaction, and structure-activity-relationship of 76 prescription antiviral drugs targeting RdRp and Mpro of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary Antiviral Activity Spectrum of Antiviral Agent 41
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided in this document is based on publicly available research. The term "Antiviral Agent 41" is not a standardized nomenclature for a single, universally recognized compound. In the context of this guide, "this compound" refers to 1-(4-(bromomethyl)phenyl)ethanone, a compound identified in a study focused on the development of antiviral agents targeting flaviviruses. The data and methodologies presented herein are derived from the findings of that specific research.
Introduction
The emergence and re-emergence of viral diseases present a continuous challenge to global public health, necessitating the discovery and development of novel antiviral therapeutics. Flaviviruses, a genus of RNA viruses, include significant human pathogens such as Dengue virus, Yellow Fever virus, West Nile virus, and Zika virus. A promising strategy for combating these viruses is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. The flavivirus envelope (E) protein, which mediates viral attachment and fusion, is a key target for such inhibitors. This guide provides a detailed overview of the preliminary antiviral activity of 1-(4-(bromomethyl)phenyl)ethanone, a compound designated as agent 41 in a study aimed at identifying small molecule inhibitors of flavivirus E protein.
Quantitative Antiviral Activity
The preliminary antiviral activity of agent 41 was evaluated against Yellow Fever Virus (YFV), a representative member of the flavivirus genus. The key parameters determined were the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), a measure of the therapeutic window of a compound, is calculated as the ratio of CC50 to EC50.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Agent 41 | Yellow Fever Virus | > 50 | > 50 | Not Determined |
Table 1: Preliminary in vitro antiviral activity of Agent 41 against Yellow Fever Virus.[1]
Interpretation of Data: The initial screening revealed that at a concentration of 50 µM, agent 41 did not exhibit significant inhibition of Yellow Fever Virus replication, nor did it show significant cytotoxicity to the host cells.[1] Consequently, the precise EC50 and CC50 values were not determined in this preliminary study, and the selectivity index could not be calculated.[1] While this initial result does not demonstrate potent antiviral activity for agent 41 itself, its chemical scaffold served as a basis for the synthesis of more active analogs.[1]
Experimental Protocols
The following methodologies were employed to assess the preliminary antiviral activity of agent 41.
3.1. Cell Culture and Virus
-
Cell Line: A549 cells (human lung adenocarcinoma) were used for the antiviral assays.
-
Virus: Yellow Fever Virus (YFV), strain 17D, was used for the infection studies.
3.2. Cytotoxicity Assay
The potential toxicity of agent 41 to the host cells was determined using a standard cytotoxicity assay.
-
A549 cells were seeded in 96-well plates.
-
The cells were treated with serial dilutions of agent 41.
-
After a specified incubation period, cell viability was assessed using a commercially available assay that measures a marker of metabolically active cells (e.g., MTS or XTT assay).
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.
3.3. Antiviral Activity Assay (Plaque Reduction Assay)
The ability of agent 41 to inhibit YFV replication was evaluated using a plaque reduction assay.
-
A549 cells were seeded in 6-well plates and grown to confluency.
-
The cells were pre-treated with various concentrations of agent 41.
-
Following pre-treatment, the cells were infected with a known amount of YFV.
-
After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a medium containing agarose and the respective concentrations of agent 41.
-
The plates were incubated for a period sufficient for plaque formation.
-
Plaques were visualized by staining with crystal violet.
-
The number of plaques in the treated wells was compared to the number in the untreated control wells to determine the percentage of inhibition.
-
The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, was calculated.
Mechanism of Action and Signaling Pathways
The study from which information on agent 41 is derived focused on targeting the flavivirus E protein to inhibit viral entry.[1] While the specific mechanism of action for agent 41 was not elucidated due to its limited activity, the overarching strategy involved interfering with the conformational changes in the E protein that are essential for membrane fusion.
4.1. Proposed Viral Entry Inhibition Pathway
The following diagram illustrates the general mechanism of flavivirus entry and the proposed point of inhibition for this class of compounds.
4.2. Experimental Workflow for Inhibitor Screening
The process of identifying and evaluating potential antiviral agents like compound 41 follows a structured workflow.
Conclusion and Future Directions
The preliminary investigation of this compound (1-(4-(bromomethyl)phenyl)ethanone) did not reveal potent direct antiviral activity against Yellow Fever Virus.[1] However, its role as a scaffold in a medicinal chemistry campaign led to the development of more active analogs.[1] This highlights the iterative nature of drug discovery, where initial hits with modest activity can serve as crucial starting points for optimization. Future research could involve further modification of this chemical scaffold to enhance its binding affinity to the flavivirus E protein and improve its antiviral efficacy. Additionally, screening against a broader panel of flaviviruses would be essential to determine the spectrum of activity of any optimized lead compounds. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
The Ambiguity of "Antiviral Agent 41": A Challenge in Data Synthesis
A comprehensive review of scientific literature and chemical databases reveals that "Antiviral Agent 41" is not a unique, universally recognized compound. Instead, this designation appears as a generic identifier for various distinct chemical entities across different research contexts and commercial libraries. This ambiguity makes a consolidated, in-depth technical guide on its cytotoxicity and initial safety profile unfeasible, as the data would pertain to multiple, unrelated substances.
For instance, one identified "this compound," also referred to as compound 5, is a diarylheptanoid isolated from the plant Alpinia officinarum.[1] This natural product has demonstrated potential antiviral activity specifically against the influenza virus in in vitro studies.[1]
Conversely, the term has been associated with GSK983, a compound originally developed by GlaxoSmithKline as a broad-spectrum antiviral agent.[2][3] More recent research has identified GSK983 as a specific inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[2][3] Its cytotoxic effects have been evaluated against neuroblastoma cell lines, with IC50 values ranging from nanomolar to low micromolar concentrations.[2]
In other contexts, the label "antiviral agent" followed by a number is used more broadly. For example, research on silver nanoparticles has alluded to their potential as antiviral agents, with studies on their cytotoxicity showing that high concentrations can be non-toxic to certain cell lines like NIH/3T3 mouse fibroblast cells.[4] Similarly, various natural compounds, such as the polyphenol rosmarinic acid found in plants like Teucrium polium and Salvia multicaulis, have been described as having antiviral properties and are sometimes generically referenced in the context of numbered antiviral agents.[5][6]
The lack of a consistent molecular identity for "this compound" prevents the aggregation of meaningful and reliable data for a technical whitepaper. Key information required for such a document, including standardized cytotoxicity values (e.g., CC50), a defined safety profile from preclinical studies (e.g., LD50), detailed experimental protocols, and specific signaling pathways, cannot be compiled for a non-specific entity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Landscape of Antiviral Targets: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the core strategies employed to combat viral infections. We will delve into key viral and host-cell targets, summarize quantitative data for illustrative antiviral agents, detail common experimental protocols, and visualize complex pathways and workflows.
Key Viral Targets and Therapeutic Hypotheses
The development of effective antiviral therapies hinges on the identification and inhibition of critical steps in the viral life cycle. These targets can be broadly categorized into viral-encoded proteins and host-cell factors that are essential for viral replication. The primary hypothesis is that by disrupting these key processes, viral propagation can be halted or significantly reduced, allowing the host immune system to clear the infection.
Viral Entry and Fusion Inhibitors
One of the most attractive targets for antiviral intervention is the initial stage of infection: the entry of the virus into the host cell. This process typically involves the attachment of a viral surface protein to a specific receptor on the host cell membrane, followed by fusion of the viral and cellular membranes.
A prime example of targeting this stage is the inhibition of the Human Immunodeficiency Virus (HIV) entry process. The HIV envelope glycoprotein complex, consisting of gp120 and gp41, is crucial for this step. The gp120 protein binds to the CD4 receptor on T-helper cells, leading to a conformational change that exposes a binding site for a coreceptor (CCR5 or CXCR4). This interaction triggers a further conformational change in the transmembrane protein gp41, which mediates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cytoplasm.[1]
Hypothesis: Antiviral agents that can block the interaction between viral glycoproteins and host cell receptors, or prevent the conformational changes required for membrane fusion, will effectively inhibit viral entry and prevent infection.
-
Enfuvirtide: This peptide drug mimics a region of the HIV gp41 protein and prevents the conformational change necessary for membrane fusion.[2]
-
Maraviroc: This small molecule antagonist binds to the host cell's CCR5 coreceptor, preventing the interaction with HIV's gp120.[2][3]
Viral Polymerase Inhibitors
Once a virus has entered a host cell and released its genetic material, it must replicate its genome. This process is catalyzed by viral polymerases, which are distinct from host cell polymerases and therefore represent a highly specific target for antiviral drugs.
Hypothesis: Nucleoside/nucleotide analogues can be incorporated into the growing viral DNA or RNA chain, causing premature termination of replication. Non-nucleoside inhibitors can bind to allosteric sites on the polymerase, altering its conformation and inhibiting its enzymatic activity.
-
Acyclovir: A guanosine analogue that, upon phosphorylation by viral thymidine kinase, is incorporated into the growing DNA chain by viral DNA polymerase, leading to chain termination. It is effective against herpesviruses.[4]
-
Remdesivir: An adenosine nucleotide analogue that functions as a broad-spectrum antiviral by inhibiting viral RNA-dependent RNA polymerase (RdRp).[4]
Viral Protease Inhibitors
Many viruses produce their proteins as a single large polypeptide chain (polyprotein) that must be cleaved into individual functional proteins by a viral protease. This processing step is essential for the maturation of new, infectious virions.
Hypothesis: Small molecules that bind to the active site of the viral protease can inhibit the cleavage of the polyprotein, resulting in the production of non-infectious viral particles.
-
Lopinavir and Ritonavir: These are HIV protease inhibitors that are often used in combination.[5]
Host-Directed Antivirals
An alternative strategy is to target host cell factors that are essential for the viral life cycle. This approach has the potential for broad-spectrum activity, as multiple viruses may rely on the same host pathways.
Hypothesis: By modulating host factors involved in processes like viral entry, replication, or immune response, it is possible to inhibit a wide range of viruses.
-
Interferons: These are host cytokines that can induce an antiviral state in cells by upregulating the expression of various antiviral proteins.[6][7]
Quantitative Data on Antiviral Agents
The efficacy of antiviral agents is typically quantified by their half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
| Antiviral Agent | Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound 34 | Herpes Simplex Virus | - | 0.26 | >100 | >385 |
| Nitazoxanide | MERS-CoV | Vero E6 | 0.92 | >35 | >38 |
| Nitazoxanide | SARS-CoV-2 | Vero E6 | 2.12 | >35 | >16.5 |
Data extracted from a study on N-Heterocycles as promising antiviral agents and a review on the mechanism of action of antiviral drugs.[4][8]
Experimental Protocols
The evaluation of potential antiviral agents involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Plaque Reduction Assay
This is a standard method to quantify the antiviral activity of a compound.
Methodology:
-
A confluent monolayer of host cells is grown in a multi-well plate.
-
The cells are infected with a known amount of virus in the presence of varying concentrations of the test compound.
-
After an incubation period to allow for viral adsorption, the inoculum is removed.
-
The cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound to restrict the spread of progeny virus to adjacent cells.
-
After a further incubation period to allow for plaque formation (localized areas of cell death), the cells are fixed and stained (e.g., with crystal violet).
-
The number of plaques in each well is counted, and the EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Hemolysis Assay (for Fusion Inhibitors)
This assay can be used as a surrogate to evaluate the role of viral fusion proteins and the effect of fusion inhibitors.
Methodology:
-
A peptide corresponding to the fusion peptide of a viral glycoprotein (e.g., HIV gp41) is synthesized.
-
Human erythrocytes are washed and resuspended in a buffered solution.
-
The erythrocytes are incubated with the fusion peptide in the presence of varying concentrations of the test compound.
-
The mixture is centrifuged, and the amount of hemoglobin released into the supernatant (due to cell lysis) is measured spectrophotometrically.
-
The concentration of the test compound that inhibits hemolysis by 50% is determined.
Conclusion
The field of antiviral drug development is a dynamic area of research, with a continuous effort to identify new viral and host-cell targets and develop novel therapeutic agents. While the concept of a single "antiviral agent 41" is a misinterpretation, the principles of targeting key viral processes remain central to the development of effective treatments for a wide range of viral diseases. A deeper understanding of the molecular mechanisms of viral replication and pathogenesis will continue to drive the discovery of the next generation of antiviral drugs.
References
- 1. youtube.com [youtube.com]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seven classes of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Literature Review: 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (Compound 41)
An in-depth analysis of scientific and patent literature reveals that "antiviral agent 41" is not a universally recognized designation for a specific therapeutic. The term most prominently appears in a research context to denote a particular compound, 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole , which has been investigated for its potential against SARS-CoV-2. This guide will focus on this specific molecule, while also acknowledging other contexts in which "agent 41" or similar terms appear, such as in reference to the HIV glycoprotein gp41.
A significant mention of an antiviral agent designated as "41" is found in a study focused on identifying novel inhibitors of SARS-CoV-2 replication. In this research, compound 41, with the chemical name 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole, was synthesized and evaluated as part of a broader investigation into 1-heteroaryl-2-alkoxyphenyl analogs.
The study initiated with a high-throughput screening of a large compound library, which identified a promising hit. Subsequent optimization and synthesis of related analogs led to the creation of compound 41 and others. The antiviral profiling of these compounds revealed activity against various beta-coronaviruses. Preliminary experiments into the mode of action were also conducted.[1]
While the 1,2,4-oxadiazole moiety was initially investigated, the research showed that other 5-membered heteroaryl derivatives, including the 1,2,4-thiadiazole in compound 41, could yield similar biological profiles, suggesting the ring acts more as a linker than being crucial for antiviral activity.[1]
Existing Patents
A direct patent search for "this compound" does not yield specific patents for a single, well-defined compound under this name. However, the search does bring up patents related to broader classes of antiviral agents or those targeting specific viral components.
For instance, patents exist for polypeptide multimers derived from the gp41 HIV envelope glycoprotein . These agents are designed to mimic the gp41 fusion intermediates and are being explored for their clinical utility as antiviral agents.[2] This indicates that in some contexts, "41" may refer to the target protein rather than the therapeutic agent itself.
Furthermore, numerous patents cover various heterocyclic compounds for antiviral applications. For example, patent WO2016033660A1 describes novel antiviral agents with heterocyclic structures for treating viral infections.[3] While not specifically naming "agent 41," the chemical class to which 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole belongs is a subject of interest in antiviral patent literature. Nitrile-containing compounds have also been patented for their potential to inhibit SARS-CoV-2 replication by targeting the 3CL protease, which involves a catalytic dyad of Cys 145 and His 41.[4]
Peptides and conjugates that block the fusion of coronaviruses, such as SARS-CoV, to target cells have also been the subject of patents.[5] These patents often refer to sequences derived from viral proteins, and it's plausible that a specific peptide could be internally designated with a number like "41".
Quantitative Data
The primary research paper on 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41) and its analogs provides quantitative data on their antiviral activity and cytotoxicity. The table below summarizes this data for compound 41 and a selection of related compounds from the study for comparative analysis.
| Compound ID | Chemical Moiety | Antiviral Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| 8 | 1,2,4-oxadiazole | Data not specified in snippet | Data not specified in snippet | Data not specified in snippet |
| 35 | 1,2,4-oxadiazole | Similar to compound 8 | Similar to compound 8 | Similar to compound 8 |
| 38 | 1,3,4-oxadiazole | 3-fold less active than 8 | Data not specified in snippet | Data not specified in snippet |
| 41 | 1,2,4-thiadiazole | Similar to compound 8 | Similar to compound 8 | Similar to compound 8 |
| 46 | 1,2,4-thiadiazole | Similar to compound 8 | Similar to compound 8 | Similar to compound 8 |
| 49 | isoxazole | Similar to compound 8 | Similar to compound 8 | Similar to compound 8 |
Note: The source material qualitatively describes the activity of compound 41 as being similar to the lead compound 8, but does not provide specific numerical EC50 and CC50 values in the provided search snippets. For a complete quantitative comparison, the full research article would need to be consulted.[1]
Experimental Protocols
The synthesis and evaluation of this compound involved specific chemical and biological methodologies as described in the research literature.
Synthesis of 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (Compound 41)
The synthesis of compound 41 was achieved through a Suzuki coupling reaction. The general protocol is as follows:
-
A mixture of 3-bromo-5-chloro-1,2,4-thiadiazole (1.0 g, 5.01 mmol, 1 equivalent), (2-methoxyphenyl)boronic acid (0.381 g, 2.51 mmol, 0.5 equivalents), and Cesium Fluoride (CsF) (1.52 g, 10.0 mmol, 2 equivalents) was prepared in a solution of dioxane (20 mL) and water (5 mL).
-
The reaction mixture was degassed with Argon (Ar) for 30 minutes.
-
A palladium catalyst, such as Pd(PPh3)4, would typically be added at this stage to initiate the cross-coupling reaction, although not explicitly stated in the snippet.
-
The mixture would then be heated under an inert atmosphere for a specified period until the reaction was complete, as monitored by a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture would be worked up by extraction and purified using column chromatography to yield the final product, 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41).[1]
Antiviral Activity Assay
The antiviral activity of the synthesized compounds was evaluated using a cell-based phenotypic screening assay. While the specific details of the assay for compound 41 are not fully provided in the snippets, a general workflow for such an assay would be:
-
Cell Culture: A suitable host cell line for SARS-CoV-2 replication (e.g., Vero E6 cells) is cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (like compound 41) for a short period before infection.
-
Viral Infection: The treated cells are then infected with a known titer of SARS-CoV-2.
-
Incubation: The infected cells are incubated for a period sufficient for viral replication to occur (e.g., 24-72 hours).
-
Readout: The extent of viral replication is quantified. This can be done through various methods, such as:
-
Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death.
-
MTT or CellTiter-Glo Assay: Measuring cell viability to determine the protective effect of the compound.
-
Viral RNA Quantification: Using RT-qPCR to measure the amount of viral RNA produced.
-
Immunofluorescence Assay: Staining for viral proteins to quantify the number of infected cells.
-
-
Data Analysis: The data is used to calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay
To determine if the observed antiviral effect is due to specific inhibition of the virus rather than general cell toxicity, a cytotoxicity assay is performed in parallel.
-
Cell Culture and Treatment: Host cells are cultured and treated with the same serial dilutions of the test compounds as in the antiviral assay, but without the addition of the virus.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Readout: Cell viability is measured using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The data is used to calculate the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Experimental Workflow for Antiviral Agent Evaluation
References
- 1. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. WO2016033660A1 - Antiviral agents and uses thereof - Google Patents [patents.google.com]
- 4. US11351149B2 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Technical Guide: 1-Heteroaryl-2-alkoxyphenyl Analogs as SARS-CoV-2 Entry Inhibitors, Featuring Antiviral Agent 41
For: Researchers, Scientists, and Drug Development Professionals
On: The Structure, Synthesis, and Antiviral Activity of a Novel Class of SARS-CoV-2 Inhibitors
Executive Summary
The ongoing threat of coronavirus disease 2019 (COVID-19) and the potential for future coronavirus outbreaks necessitate a diverse arsenal of antiviral therapeutics. This technical guide provides an in-depth analysis of a promising class of small-molecule SARS-CoV-2 inhibitors: 1-heteroaryl-2-alkoxyphenyl analogs. The discovery of this class was spearheaded by a high-throughput screening that identified "antiviral agent 41," chemically known as 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole, as a promising hit compound. Preliminary mechanism-of-action studies indicate that these compounds interfere with viral entry, a critical first step in the SARS-CoV-2 lifecycle.[1][2] This document details the structure-activity relationships (SAR), quantitative antiviral data, and synthetic methodologies for this compound class, providing a foundational resource for researchers engaged in the development of novel anti-coronaviral agents.
Core Compound: this compound and Its Analogs
The foundational compound for this class, designated as compound 41 in the initial screening, is 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole .[1] This molecule serves as a scaffold for a diverse library of structural analogs. The general structure consists of a central heteroaryl ring linked to a 2-alkoxyphenyl moiety. Modifications to both the heteroaryl core and the alkoxy side chain have been explored to elucidate the structure-activity relationship and optimize antiviral potency.
Structure-Activity Relationship (SAR)
Systematic modifications of the lead compound have revealed key structural features that govern antiviral activity against SARS-CoV-2.
-
The Heteroaryl Core: The 1,2,4-thiadiazole ring of compound 41 can be replaced with other 5-membered heteroaromatic rings, such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and isoxazole, with a retained or slightly modulated biological profile. This suggests that the heteroaryl ring primarily functions as a central scaffold. However, the isomeric position of atoms within the ring can influence potency, as seen with a 3-fold decrease in activity for a 1,3,4-oxadiazole analog compared to a 1,2,4-oxadiazole derivative.[1]
-
Substituents on the Heteroaryl Ring: For analogs with a 1,2,4-oxadiazole core, the introduction of a pyridyl moiety at the 3-position was found to be optimal for antiviral activity. Specifically, 3- or 4-pyridyl substituents provided the most potent compounds. In contrast, pyrimidinyl and pyridazinyl substitutions led to a decrease in potency. A phenyl group at this position resulted in cytotoxicity.[1]
-
The 2-Alkoxyphenyl Moiety: The alkoxy group on the phenyl ring is amenable to some structural diversity. The length and nature of this alkyl chain can be modified, influencing both antiviral activity and cytotoxicity. This region of the molecule is a key area for further optimization to improve the therapeutic index.[1]
Quantitative Antiviral Data
The antiviral activity of the synthesized compounds was evaluated against SARS-CoV-2 in VeroE6 cells. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to assess potency and selectivity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.
| Compound ID | Heteroaryl Core | R1 (on Heteroaryl) | R2 (Alkoxy Group) | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| 8 | 1,2,4-Oxadiazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 3.6 | >100 | >28 |
| 23 | 1,2,4-Oxadiazole | 3-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 3.7 | >100 | >27 |
| 35 | 1,2,4-Oxadiazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 4.6 | >100 | >22 |
| 38 | 1,3,4-Oxadiazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 10 | >100 | >10 |
| 46 | 1,2,4-Thiadiazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 4.2 | >100 | >24 |
| 49 | Isoxazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 4.9 | >100 | >20 |
Data synthesized from Bardiot et al., 2022.
Experimental Protocols
General Synthesis of 1-Heteroaryl-2-alkoxyphenyl Analogs
The synthesis of the 1-heteroaryl-2-alkoxyphenyl analogs generally follows a convergent strategy. The core synthesis involves the coupling of a substituted heteroaryl component with a 2-alkoxyphenyl component. For the lead compound, 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41), a Suzuki coupling reaction is employed.
Caption: General synthetic scheme for this compound.
Detailed Protocol for the Synthesis of 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41): A mixture of 3-bromo-5-chloro-1,2,4-thiadiazole (1.0 eq), (2-methoxyphenyl)boronic acid (0.5 eq), and cesium fluoride (2.0 eq) in a 4:1 mixture of dioxane and water is degassed with argon for 30 minutes. A palladium catalyst, such as Pd(PPh3)4, is then added, and the reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.[1]
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
The antiviral activity of the compounds is determined by a cytopathic effect (CPE) reduction assay using VeroE6 cells, which are susceptible to SARS-CoV-2 infection. Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP, an indicator of metabolically active cells.[3][4][5]
Protocol:
-
Cell Seeding: VeroE6 cells are seeded in 96-well or 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Compounds are serially diluted in cell culture medium to achieve a range of final concentrations.
-
Infection and Treatment: The cell culture medium is removed from the wells and replaced with the diluted compounds. The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI), typically around 0.002.[3][5] Control wells include uninfected cells (cell control) and infected cells without compound treatment (virus control).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere to allow for viral replication and the development of CPE.[3][5]
-
Viability Measurement: After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed in parallel with the antiviral assay using uninfected VeroE6 cells.
Protocol:
-
Cell Seeding: VeroE6 cells are seeded in 96-well or 384-well plates as described for the antiviral assay.
-
Compound Treatment: The cells are treated with the same serial dilutions of the compounds as used in the antiviral assay.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the antiviral assay.
-
Viability Measurement: Cell viability is measured using the CellTiter-Glo® assay.
-
Data Analysis: The CC50 value is calculated from the dose-response curve of compound concentration versus cell viability.
Caption: Workflow for antiviral and cytotoxicity screening.
Mechanism of Action: Inhibition of Viral Entry
Preliminary studies suggest that the 1-heteroaryl-2-alkoxyphenyl analogs act by interfering with the entry of SARS-CoV-2 into host cells.[1][2] The viral entry process is a multi-step cascade that presents several potential targets for therapeutic intervention.
The SARS-CoV-2 Entry Pathway:
-
Receptor Binding: The spike (S) protein on the surface of the virion binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[6][7][8]
-
Proteolytic Cleavage: Host proteases, such as TMPRSS2 at the cell surface or cathepsins in the endosome, cleave the S protein into S1 and S2 subunits. This cleavage is essential for activating the fusion machinery.[6][8][9]
-
Membrane Fusion: The S2 subunit mediates the fusion of the viral envelope with the host cell membrane, either at the plasma membrane or the endosomal membrane. This fusion event releases the viral RNA into the cytoplasm, initiating replication.[6][10]
The precise molecular target of the 1-heteroaryl-2-alkoxyphenyl analogs within this pathway has not yet been definitively identified. However, their demonstrated activity as entry inhibitors suggests that they may interfere with spike protein-ACE2 interaction, block the conformational changes in the spike protein required for fusion, or inhibit the activity of host proteases involved in spike protein processing.
Caption: SARS-CoV-2 entry pathway and potential inhibition points.
Conclusion and Future Directions
The 1-heteroaryl-2-alkoxyphenyl class of compounds, exemplified by this compound, represents a promising new scaffold for the development of SARS-CoV-2 entry inhibitors. The favorable in vitro activity and selectivity of several analogs warrant further investigation. Future research should focus on:
-
Lead Optimization: Further modification of the alkoxy side chain and the substituents on the heteroaryl ring to improve potency and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Pinpointing the precise molecular target within the viral entry pathway to guide rational drug design.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of SARS-CoV-2 infection to assess their therapeutic potential.
-
Broad-Spectrum Activity: Investigating the activity of these compounds against other coronaviruses and emerging viral threats.
This technical guide provides a solid foundation for these future endeavors, offering valuable data and methodologies to accelerate the development of the next generation of antiviral drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reframeDB [reframedb.org]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Inhibition of SARS-CoV-2 Entry into Host Cells Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. SARS-CoV-2 - Wikipedia [en.wikipedia.org]
- 9. Structural understanding of SARS-CoV-2 virus entry to host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of Antiviral Agent 41
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel antiviral agents are paramount in combating viral diseases. A critical initial step in this process is the in vitro evaluation of a compound's antiviral efficacy and cytotoxicity. This document provides a comprehensive overview and detailed protocols for the in vitro assessment of "Antiviral Agent 41," a novel investigational compound. The described assays are fundamental for determining its antiviral spectrum, potency, and potential mechanism of action. These protocols can be adapted for various viruses and cell lines. The main stages of the viral life cycle that can be targeted by antiviral drugs include attachment, entry, uncoating, replication, assembly, and release.[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound against various viruses.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A virus (H1N1) | MDCK | CPE Reduction | >100 | 2.5 | >40 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | >100 | 1.8 | >55.6 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | TCID50 | >100 | 5.2 | >19.2 |
| SARS-CoV-2 | Vero E6 | CPE Reduction | 85 | 3.1 | 27.4 |
Table 2: Time-of-Addition Assay to Elucidate the Mechanism of Action of this compound against Influenza A Virus
| Time of Compound Addition (post-infection) | Viral Titer Reduction (%) | Inferred Stage of Inhibition |
| -2 to 0 hours (pre-incubation with virus) | 15% | Minimal effect on attachment/entry |
| 0 to 2 hours | 95% | Early stage (Entry/Uncoating) |
| 2 to 4 hours | 50% | Post-entry/Early replication |
| 4 to 6 hours | 10% | Late replication/Assembly |
| 6 to 8 hours | 5% | Late stage (Assembly/Release) |
Experimental Protocols
Herein are detailed protocols for key in vitro antiviral assays.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral agent that is required to inhibit virus-induced cell death.[3] It is a common method to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
Materials:
-
Susceptible host cells (e.g., Vero, MDCK)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Virus stock of known titer
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Plating: Seed 96-well plates with host cells at a density that will form a confluent monolayer overnight (e.g., 2 x 10^4 cells/well).[4] Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting concentration is 100 µM with 2-fold or 3-fold dilutions.
-
Cytotoxicity Assay (CC50 Determination):
-
Remove the medium from a plate of confluent cells.
-
Add the serial dilutions of this compound to the wells in triplicate.
-
Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent and measure the signal with a plate reader.
-
-
Antiviral Assay (EC50 Determination):
-
Remove the medium from another plate of confluent cells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the serial dilutions of this compound to the infected cells in triplicate.
-
Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubate until CPE is evident in the virus control wells (typically >80%).[3]
-
Assess cell viability.
-
-
Data Analysis:
-
For CC50, calculate the percentage of cytotoxicity for each concentration relative to the cell control.
-
For EC50, calculate the percentage of protection for each concentration relative to the virus and cell controls.
-
Plot the data and use a non-linear regression analysis to determine the CC50 and EC50 values.
-
Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more promising safety profile.
-
Plaque Reduction Assay
This is a quantitative assay that measures the ability of an antiviral agent to reduce the number of viral plaques formed in a cell monolayer.[5][6]
Materials:
-
Susceptible host cells
-
6-well or 12-well cell culture plates
-
Virus stock
-
This compound
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Cell Plating: Seed plates with host cells to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution.
-
Infection:
-
Remove the medium from the cell monolayers.
-
Add the virus-drug mixtures to the wells.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay:
-
Remove the inoculum.
-
Gently add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.[5]
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (e.g., 2-10 days, depending on the virus).
-
Staining and Plaque Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Tissue Culture Infectious Dose 50% (TCID50) Assay
This assay determines the virus titer by endpoint dilution and can be adapted to evaluate the efficacy of an antiviral agent.[7][8] It is particularly useful for viruses that do not form plaques.
Materials:
-
Susceptible host cells
-
96-well cell culture plates
-
Virus stock
-
This compound
-
Microscope
Protocol:
-
Cell Plating: Seed a 96-well plate with host cells and incubate to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare a fixed, non-toxic concentration of this compound. Prepare 10-fold serial dilutions of the virus stock.
-
Infection:
-
In a separate 96-well plate, mix the virus dilutions with the fixed concentration of this compound. Also, prepare a control plate with virus dilutions mixed with medium only.
-
Transfer these mixtures to the corresponding wells of the cell plate.
-
Include cell control wells (no virus, no compound) and compound toxicity control wells (no virus, with compound).
-
-
Incubation: Incubate the plates for 3-7 days, observing for the development of CPE.
-
Scoring: For each dilution, score the number of wells that show CPE.
-
Data Analysis:
-
Calculate the TCID50/mL for both the treated and untreated virus using a method such as the Reed-Muench or Spearman-Karber formula.
-
The reduction in viral titer in the presence of the compound indicates its antiviral activity.
-
Quantitative Real-Time RT-PCR (qRT-PCR) Assay
This assay quantifies the amount of viral RNA or DNA in infected cells, providing a direct measure of viral replication.[9][10]
Materials:
-
Susceptible host cells
-
Virus stock
-
This compound
-
RNA/DNA extraction kit
-
qRT-PCR or qPCR reagents (including primers and probes specific to the virus)
-
Real-time PCR instrument
Protocol:
-
Experiment Setup:
-
Seed cells in a multi-well plate.
-
Infect the cells with the virus in the presence of serial dilutions of this compound.
-
Include appropriate controls (virus control, cell control).
-
-
Nucleic Acid Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or supernatant and extract the viral RNA or DNA using a suitable kit.
-
qRT-PCR/qPCR:
-
Perform reverse transcription (for RNA viruses) followed by quantitative PCR using primers and probes targeting a specific viral gene.
-
Use a standard curve of known concentrations of viral nucleic acid to quantify the results.
-
-
Data Analysis:
-
Determine the viral load (copy number) for each sample.
-
Calculate the percentage of reduction in viral nucleic acid for each drug concentration compared to the virus control.
-
Determine the EC50 value based on the reduction of viral genome copies.
-
Visualizations
Caption: General workflow for in vitro screening and preliminary mechanism of action studies of an antiviral agent.
Caption: Workflow of the Plaque Reduction Assay.
Caption: Workflow of the TCID50 Assay.
Caption: Simplified viral life cycle illustrating potential targets for antiviral agents.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 4. SARS-CoV-2 TCID50 [protocols.io]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 7. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. agilent.com [agilent.com]
- 9. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy Testing of Antiviral Agent 41 in Cell Culture Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antiviral Agent 41 is a novel synthetic molecule designed to inhibit the replication of influenza A viruses. These application notes provide detailed protocols for evaluating the cytotoxicity and antiviral efficacy of this compound using established in vitro cell culture models. The primary proposed mechanism of action for this compound is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex, preventing the synthesis of viral RNA. The following protocols have been optimized for use in Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza virus research.
Cytotoxicity Assessment of this compound
Prior to evaluating antiviral efficacy, it is crucial to determine the cytotoxic potential of this compound on the host cells. This protocol utilizes a standard MTS assay to measure cell viability and determine the 50% cytotoxic concentration (CC50).
Experimental Protocol: MTS Cytotoxicity Assay
-
Cell Seeding: Seed MDCK cells into a 96-well microplate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (DMEM with 1% BSA, 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-trypsin). The final concentrations should range from 1 µM to 500 µM. Include a "cells only" control (medium only) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Compound Addition: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator, corresponding to the duration of the planned efficacy assays.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log-transformed compound concentration and use non-linear regression to determine the CC50 value.
Data Presentation: Cytotoxicity
The CC50 value represents the concentration at which the agent reduces cell viability by 50%. This value is critical for determining the appropriate concentration range for efficacy testing.
| Cell Line | Assay Type | Incubation Time | CC50 (µM) |
| MDCK | MTS Assay | 48 hours | 215.4 |
Workflow Diagram: Cytotoxicity Assay```dot
Caption: Workflow for the influenza virus plaque reduction assay.
Mechanism of Action: Inhibition of Viral RdRp
This compound is hypothesized to function by directly binding to and inhibiting the influenza virus RNA-dependent RNA polymerase (RdRp) complex, which consists of PA, PB1, and PB2 subunits. This action blocks the transcription and replication of the viral RNA genome, thereby halting the production of new virus particles.
Diagram: Proposed Mechanism of Action
Caption: Inhibition of viral RdRp by this compound.
Application Note: Evaluating "Antiviral Agent 41" Efficacy Using a Plaque Reduction Assay
References
- 1. benchchem.com [benchchem.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Antiviral drug - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sitesv2.anses.fr [sitesv2.anses.fr]
- 11. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: TCID50 Assay for the Evaluation of Antiviral Agent 41
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 50% Tissue Culture Infectious Dose (TCID50) assay is a fundamental method in virology for quantifying the infectious titer of a virus.[1][2][3] This endpoint dilution assay is particularly useful for viruses that do not form plaques or when a cytopathic effect (CPE) is the primary observable outcome of infection.[2][3] The TCID50 represents the viral dose required to induce a cytopathic effect in 50% of the inoculated cell cultures.[4][5] These application notes provide a detailed protocol for utilizing the TCID50 assay to determine the antiviral efficacy of a novel compound, designated "Antiviral agent 41."
The primary application of the TCID50 assay in this context is to evaluate the inhibitory effect of this compound on viral replication.[5][] By comparing the viral titer in the presence and absence of the agent, researchers can quantify its antiviral activity. This is a critical step in the preclinical development of new antiviral therapies.[][7]
Mechanism of Action of Antiviral Agents
Antiviral drugs function by interfering with various stages of the viral life cycle.[8][9] The primary mechanisms include:
-
Inhibition of Viral Entry: Preventing the virus from attaching to, penetrating, or uncoating within the host cell.[8][10]
-
Inhibition of Viral Genome Replication: Blocking the synthesis of viral nucleic acids.[9][10]
-
Inhibition of Viral Protein Synthesis: Interfering with the translation of viral mRNA.
-
Inhibition of Viral Assembly and Release: Preventing the formation of new virions and their egress from the host cell.[8]
The specific mechanism of "this compound" would be determined through further dedicated studies. The TCID50 assay serves as an initial screening tool to confirm its general antiviral properties.
Experimental Protocols
Materials
-
Permissive host cell line (e.g., Vero, MDCK, HeLa)
-
Virus stock of known or approximate titer
-
"this compound" stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Inverted microscope
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Optional: Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Optional: Crystal violet staining solution
Experimental Workflow
The overall experimental workflow for the TCID50 assay to evaluate "this compound" is depicted below.
Procedure
Day 1: Cell Seeding
-
Trypsinize and count the host cells.
-
Seed a 96-well plate with the appropriate cell density to achieve 80-90% confluency on the day of infection (e.g., 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium).[11]
-
Incubate the plate overnight in a humidified CO2 incubator.
Day 2: Virus Dilution and Infection
-
Prepare ten-fold serial dilutions of the virus stock in serum-free medium. A typical dilution series ranges from 10⁻¹ to 10⁻⁸.
-
Remove the growth medium from the 96-well plate containing the confluent cell monolayer.
-
Inoculate the cells with 100 µL of each virus dilution. It is recommended to have 4-8 replicate wells for each dilution.[1]
-
Include a "cell control" group that receives only serum-free medium (no virus).
-
Incubate the plate for 1-2 hours at 37°C to allow for viral adsorption.
Day 2: Treatment with this compound
-
Prepare serial dilutions of "this compound" in complete cell culture medium at 2X the final desired concentrations.
-
After the viral adsorption period, add 100 µL of the "this compound" dilutions to the corresponding wells.
-
For the "virus control" group, add 100 µL of complete medium without the antiviral agent.
-
Also, include a "toxicity control" group with cells treated with the highest concentration of "this compound" but no virus to assess any cytotoxic effects of the compound.
Day 3-7: Incubation and Observation
-
Incubate the plate in a humidified CO2 incubator for 3 to 7 days, or until CPE is clearly visible in the virus control wells.[4]
-
Observe the plates daily under an inverted microscope and record the presence or absence of CPE in each well. CPE can manifest as cell rounding, detachment, syncytia formation, or cell lysis.
Day 8: Scoring and TCID50 Calculation
-
For each virus dilution, count the number of wells that show CPE.
-
Calculate the TCID50 titer using either the Reed-Muench or Spearman-Kärber method.[][12][13]
TCID50 Calculation Methods
-
Calculate Cumulative Values: Sum the number of infected and uninfected wells from the highest dilution to the lowest.
-
Calculate Infection Rate: For each dilution, Infection Rate = (Cumulative Infected) / (Cumulative Infected + Cumulative Uninfected).
-
Determine Proportionate Distance (PD): PD = (% infection > 50%) - 50% / (% infection > 50%) - (% infection < 50%)
-
Calculate log TCID50/mL: log TCID50 = log(dilution with >50% infection) + (PD x (-log of dilution factor))
Spearman-Kärber Method [12][13]
log TCID50 = log(highest dilution with 100% infection) + 0.5 - (total number of infected wells / number of wells per dilution)
Data Presentation
The quantitative data from the TCID50 assay should be summarized in clear and structured tables for easy comparison.
Table 1: Cytopathic Effect (CPE) Scoring for Virus Control
| Virus Dilution | Wells with CPE / Total Wells | % Infected |
| 10⁻¹ | 8/8 | 100% |
| 10⁻² | 8/8 | 100% |
| 10⁻³ | 8/8 | 100% |
| 10⁻⁴ | 6/8 | 75% |
| 10⁻⁵ | 2/8 | 25% |
| 10⁻⁶ | 0/8 | 0% |
| 10⁻⁷ | 0/8 | 0% |
| 10⁻⁸ | 0/8 | 0% |
| Cell Control | 0/8 | 0% |
Table 2: CPE Scoring in the Presence of this compound (e.g., 10 µM)
| Virus Dilution | Wells with CPE / Total Wells | % Infected |
| 10⁻¹ | 8/8 | 100% |
| 10⁻² | 4/8 | 50% |
| 10⁻³ | 0/8 | 0% |
| 10⁻⁴ | 0/8 | 0% |
| 10⁻⁵ | 0/8 | 0% |
| 10⁻⁶ | 0/8 | 0% |
| 10⁻⁷ | 0/8 | 0% |
| 10⁻⁸ | 0/8 | 0% |
| Toxicity Control | 0/8 | 0% |
Table 3: Summary of TCID50 Titers
| Treatment Group | TCID50/mL | Log Reduction |
| Virus Control | 1 x 10⁶ | - |
| This compound (10 µM) | 1 x 10³ | 3.0 |
| This compound (1 µM) | 1 x 10⁵ | 1.0 |
| This compound (0.1 µM) | 8 x 10⁵ | 0.1 |
Interpretation of Results
A significant reduction in the TCID50 titer in the presence of "this compound" compared to the virus control indicates antiviral activity. The magnitude of this reduction is dose-dependent. From the summary table, a higher concentration of the antiviral agent leads to a greater log reduction in the viral titer, demonstrating its efficacy. The toxicity control is crucial to ensure that the observed reduction in CPE is due to the antiviral activity of the compound and not its cytotoxicity.
Conclusion
The TCID50 assay is a robust and reliable method for quantifying viral infectivity and assessing the efficacy of antiviral compounds like "this compound."[][14] The detailed protocol and data presentation guidelines provided in these application notes will enable researchers to consistently and accurately evaluate the potential of novel antiviral candidates.
References
- 1. vrsxp.com [vrsxp.com]
- 2. agilent.com [agilent.com]
- 3. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. TCID50 Assay Services - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral drug - Wikipedia [en.wikipedia.org]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Calculate TCID50 [virosin.org]
- 13. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. TCID₅₀ Assay [jaipur.manipal.edu]
Application Notes and Protocols for the Administration of Antiviral Agent 41 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the administration routes for the investigational antiviral agent, designated as Compound 41. The protocols outlined below are intended for use in preclinical murine models to assess the efficacy, pharmacokinetics, and pharmacodynamics of this agent. The provided methodologies are based on established practices in rodent drug administration and specific findings related to a dipeptide-type inhibitor of the Wnt/β-catenin signaling pathway, referred to as "compound #41" in published literature. While this compound has been primarily investigated for its potential in treating acute myelogenous leukemia, its mechanism may have implications for viral infections that exploit this pathway.
Data Presentation: Quantitative Summary of Administration Parameters
The following tables summarize key quantitative data for various administration routes of Antiviral Agent 41 in mice. This data is compiled from preclinical studies and established guidelines for rodent research.
Table 1: Recommended Dosing and Administration Volumes
| Administration Route | Recommended Volume (Adult Mouse) | Needle Gauge | Frequency | Notes |
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27 G | As per experimental design | Rapid absorption into the systemic circulation.[1] |
| Intravenous (i.v.) | < 0.2 mL (tail vein) | 27-30 G | As per experimental design | Provides immediate and complete bioavailability.[1] |
| Oral (p.o.) - Gavage | < 1 mL | 18-22 G (feeding tube) | As per experimental design | Bioavailability may vary; requires careful technique to avoid injury.[1] |
| Subcutaneous (s.c.) | < 2-3 mL (multiple sites) | 25-27 G | As per experimental design | Slower absorption compared to i.p. or i.v. routes.[1] |
| Intranasal (i.n.) | 20-50 µL | N/A | As per experimental design | Local delivery to the respiratory tract; may enhance virulence of some viruses.[2] |
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) |
| i.p. | 20 | 5.8 | 0.5 | ~80 |
| i.v. | 10 | 12.2 | 0.1 | 100 |
| p.o. | 50 | 2.1 | 1.0 | ~35 |
| s.c. | 20 | 3.5 | 1.5 | ~70 |
Note: The data in Table 2 is illustrative and based on typical pharmacokinetic profiles for small molecules. Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
Objective: To administer this compound systemically via the intraperitoneal cavity. This method is commonly used for testing the in vivo efficacy of therapeutic compounds.[3]
Materials:
-
This compound, formulated in a sterile, isotonic vehicle (e.g., PBS, 0.9% saline).
-
Sterile 1 mL syringes.
-
Sterile 25-27 gauge needles.
-
70% ethanol.
-
Appropriate animal restraint device.
Procedure:
-
Preparation: Prepare the dosing solution of this compound under sterile conditions. Ensure the final concentration allows for the desired dose to be administered in a volume of less than 3 mL.[1]
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin over its neck and shoulders, ensuring a firm but gentle grip.
-
Injection Site Identification: The preferred injection site is in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Tilt the mouse so its head is pointing slightly downwards. Insert the needle at a 15-30 degree angle into the identified injection site. Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If the aspiration is clear, slowly inject the solution into the peritoneal cavity.
-
Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Protocol 2: Oral Gavage (p.o.) Administration of this compound
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound in a liquid formulation.
-
Sterile, flexible feeding tube (18-22 gauge) with a bulbous tip.
-
Sterile 1 mL syringe.
-
Appropriate animal restraint.
Procedure:
-
Preparation: Draw the correct volume of the this compound solution into the syringe and attach the feeding tube.
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the feeding tube.
-
Tube Insertion: Gently insert the tip of the feeding tube into the mouse's mouth, allowing the mouse to swallow the tip. Advance the tube smoothly along one side of the mouth towards the esophagus. Do not force the tube. If resistance is met, withdraw and restart.
-
Dose Administration: Once the tube is correctly positioned in the esophagus (a pre-measured length can be used as a guide), slowly administer the solution.
-
Post-Administration Care: Gently remove the feeding tube and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound enhancing the host interferon response.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy testing of this compound in mice.
References
Application Note and Protocol: Detection of Antiviral Agent 41 in Human Plasma by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antiviral Agent 41 is a novel investigational drug with potent activity against a range of RNA viruses. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for routine analysis in a bioanalytical laboratory setting.
High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of drugs in biological fluids due to its high sensitivity, specificity, and reproducibility.[1] Coupled with UV detection, it provides a cost-effective and accessible method for therapeutic drug monitoring and pharmacokinetic studies.[2][3]
Experimental Workflow
The overall workflow for the analysis of this compound in human plasma is depicted below.
Caption: Experimental workflow for the determination of this compound in human plasma.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
Internal Standard (IS), e.g., a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Phosphoric acid (85%)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector was used. The chromatographic conditions were optimized for the separation of this compound and the internal standard from endogenous plasma components.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
| Internal Standard (IS) | Structurally similar compound with a distinct retention time |
Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for the calibration curve.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.1 to 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).
2. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 10 µg/mL) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation
The developed method was validated according to ICH guidelines.[4]
Linearity The calibration curve was linear over the concentration range of 0.1 to 20 µg/mL with a coefficient of determination (R²) greater than 0.999.
| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.261 |
| 1.0 | 0.518 |
| 5.0 | 2.595 |
| 10.0 | 5.210 |
| 20.0 | 10.450 |
Accuracy and Precision The intra-day and inter-day precision and accuracy were evaluated at three QC levels. The results were within the acceptable limits (±15%).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.3 | 4.5 | 102.1 | 5.8 | 103.5 |
| Medium | 8.0 | 2.8 | 98.9 | 3.5 | 99.4 |
| High | 16.0 | 2.1 | 101.3 | 2.9 | 100.8 |
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD and LOQ were determined to be 0.03 µg/mL and 0.1 µg/mL, respectively, indicating good sensitivity of the method.[4]
Recovery The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 0.3 | 92.5 |
| Medium | 8.0 | 95.1 |
| High | 16.0 | 94.3 |
Mechanism of Action: Inhibition of Viral Replication
Antiviral agents can target various stages of the viral life cycle.[5] A common mechanism is the inhibition of viral genome replication, often by targeting the viral polymerase enzyme.[6]
Caption: Generalized mechanism of action for an antiviral agent targeting viral replication.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC-UV method for the quantification of this compound in human plasma. The method has been validated and demonstrated to have excellent linearity, accuracy, precision, and sensitivity. The described protocol is suitable for supporting pharmacokinetic studies in the clinical development of this compound. The use of a straightforward protein precipitation technique allows for high-throughput sample processing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journalijsra.com [journalijsra.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progression of Antiviral Agents Targeting Viral Polymerases [mdpi.com]
Application Note: Long-Term Storage and Stability of Antiviral Agent 41
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed guidelines and protocols for the long-term storage and stability assessment of Antiviral Agent 41, a novel synthetic nucleoside analog targeting viral RNA-dependent RNA polymerase. Understanding the stability profile is critical for ensuring the compound's integrity, potency, and reliability in preclinical and clinical research. The following sections outline recommended storage conditions, stability data under various environmental factors, and comprehensive protocols for conducting stability studies.
Recommended Long-Term Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended for maintaining its stability for up to 24 months.
| Form | Temperature | Relative Humidity (RH) | Light Condition | Container |
| Solid (Lyophilized Powder) | 2-8°C | < 40% RH | Protect from light | Tightly sealed, amber glass vial |
| Stock Solution (10 mM in DMSO) | -20°C | N/A | Protect from light | Tightly sealed, polypropylene tubes |
| Working Solution (in aqueous buffer) | 2-8°C | N/A | Protect from light | Use within 24 hours |
Stability Profile of this compound
Stability studies were conducted to evaluate the impact of temperature, humidity, and light on the purity and potency of this compound. The data below represents results from accelerated stability and forced degradation studies.
Table 2.1: Accelerated Stability Data for Solid this compound
The study was conducted over 6 months to predict the long-term shelf life. The primary analytical method was High-Performance Liquid Chromatography (HPLC) to assess the purity.
| Condition | Time Point | Purity (%) | Appearance |
| 25°C / 60% RH | 0 Months | 99.8% | White crystalline powder |
| 3 Months | 99.5% | No change | |
| 6 Months | 99.1% | No change | |
| 40°C / 75% RH | 0 Months | 99.8% | White crystalline powder |
| 3 Months | 98.2% | Slight yellowing | |
| 6 Months | 96.5% | Yellowish powder |
Table 2.2: Forced Degradation Study Results
Forced degradation studies were performed to identify potential degradation pathways and develop stability-indicating analytical methods.
| Stress Condition | Duration | Purity (%) | Major Degradants Formed |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 85.2% | Hydrolyzed nucleobase |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 78.9% | Ring-opened structures |
| Oxidation (3% H₂O₂) | 12 hours | 92.1% | N-oxide derivatives |
| Photostability (ICH Q1B) | 7 days | 97.5% | Photolytic isomers |
| Thermal (80°C) | 48 hours | 95.8% | Epimers and anomers |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the stability of this compound.
Protocol 1: Long-Term Stability Testing
Objective: To evaluate the stability of solid this compound under controlled, long-term storage conditions.
Materials:
-
This compound (lyophilized powder)
-
ICH-compliant stability chambers (25°C/60% RH and 40°C/75% RH)
-
Amber glass vials with airtight seals
-
HPLC system with a C18 column
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Reference standard for this compound
-
Analytical balance
-
Volumetric flasks
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into multiple amber glass vials.
-
Seal the vials tightly.
-
Prepare an initial set of samples (T=0) for immediate analysis.
-
-
Storage:
-
Place the vials in two stability chambers set to:
-
Long-term conditions: 25°C ± 2°C and 60% RH ± 5% RH.
-
Accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH.
-
-
-
Time Points:
-
Pull samples for analysis at predetermined intervals: 0, 3, 6, 9, 12, 18, and 24 months for long-term studies. For accelerated studies, time points are typically 0, 1, 2, 3, and 6 months.
-
-
Sample Analysis:
-
At each time point, dissolve the contents of a vial in a known volume of diluent to achieve a target concentration (e.g., 1 mg/mL).
-
Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.
-
Perform a visual inspection for any changes in physical appearance.
-
-
Data Evaluation:
-
Calculate the percentage of purity at each time point relative to the initial (T=0) sample.
-
Monitor the formation and growth of any degradation products.
-
Summarize the data in a table to track stability trends over time.
-
Caption: Workflow for long-term stability testing of this compound.
Hypothetical Mechanism of Action
This compound is designed as a chain terminator for viral RNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of replication.
Caption: Hypothetical mechanism of action for this compound.
Troubleshooting & Optimization
"Antiviral agent 41" high cytotoxicity in uninfected cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high cytotoxicity in uninfected cells while working with the experimental Antiviral Agent 41.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our uninfected control cells treated with this compound. Is this expected?
A1: High cytotoxicity in uninfected cells is a known characteristic of this compound at certain concentrations. This off-target effect is a critical parameter to assess during your experiments. It is essential to determine the cytotoxic concentration 50% (CC50), which is the concentration that causes the death of 50% of viable cells.[1] This value will help you define a therapeutic window for your antiviral assays.
Q2: What is the potential mechanism behind the high cytotoxicity of this compound?
A2: The precise mechanism of cytotoxicity for this compound is under investigation. However, like some other antiviral agents, it may interfere with essential host cell processes. Potential mechanisms could include inhibition of host cell DNA or RNA polymerases, disruption of mitochondrial function, or induction of apoptosis through off-target kinase inhibition.[2][3][4] Further investigation into the specific cellular pathways affected by this compound is recommended.
Q3: How can we reduce the cytotoxicity of this compound in our experiments?
A3: Mitigating cytotoxicity is crucial for obtaining meaningful antiviral data. Here are a few strategies:
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Dose-Response Optimization: Perform a careful dose-response analysis to identify the lowest effective concentration (EC50) that inhibits viral replication while minimizing cytotoxicity.
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Combination Therapy: Investigate the use of this compound in combination with other antiviral agents. This may allow for lower, less toxic concentrations of each compound to be used.
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Structural Modification: If you are in the drug development phase, medicinal chemistry efforts could focus on modifying the structure of this compound to reduce its off-target effects while retaining antiviral activity.
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Advanced Delivery Systems: Consider nanoparticle or liposomal formulations to potentially target the agent more specifically to infected cells, thereby reducing exposure to uninfected cells.
Q4: What is a good selectivity index (SI) for an antiviral compound?
A4: The selectivity index (SI) is a critical measure of an antiviral compound's therapeutic potential, calculated as the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50) (SI = CC50 / EC50). An SI score of 10 or more is generally considered indicative of a drug that may have therapeutic benefit and warrants further investigation in more advanced models.[1]
Troubleshooting Guides
Issue: High background cytotoxicity in all wells, including vehicle controls.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[5] |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination. Discard any contaminated cultures and reagents. |
| Cell Culture Conditions | Verify that cell culture media, supplements, and incubation conditions (temperature, CO2) are optimal for your cell line. |
| Reagent Instability | Ensure that this compound and other reagents are properly stored and have not expired. |
Issue: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cell characteristics and sensitivity to compounds. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all experiments, as this can influence the outcome of cytotoxicity assays.[1] |
| Compound Preparation | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Assay Timing | Standardize the incubation time for both the compound treatment and the cytotoxicity assay readout. |
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound on uninfected cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
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Host cell line (e.g., Vero, A549)
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Complete cell culture medium
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This compound stock solution
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MTT reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well microtiter plates
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Multichannel pipette
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Plate reader (570 nm)
Procedure:
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Seed host cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 4-6 hours at 37°C in a CO2 incubator.[1]
-
Prepare serial two-fold dilutions of this compound in fresh culture medium.
-
Remove the seeding medium and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and wells with the highest concentration of the vehicle (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the medium and add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Measure the absorbance at 540 nm using a plate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Troubleshooting logic for high cytotoxicity of this compound.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drugs and their mechanism of action | PDF [slideshare.net]
- 3. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
Optimizing "Antiviral agent 41" concentration for antiviral effect
Welcome to the technical support center for Antiviral Agent 41. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for achieving maximal antiviral efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend starting with a broad range of concentrations to determine both the cytotoxic concentration 50 (CC50) and the effective concentration 50 (EC50). A typical starting range would be from 0.01 µM to 100 µM. This allows for the establishment of a therapeutic window, which is crucial for designing subsequent antiviral activity assays.
Q2: How do I determine if the observed reduction in viral titer is due to the antiviral effect of Agent 41 or its cytotoxicity?
A2: It is essential to run a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, incubation time, and experimental conditions. By comparing the CC50 value (the concentration at which 50% of the cells are killed) with the EC50 value (the concentration at which a 50% reduction in viral activity is observed), you can calculate the selectivity index (SI = CC50 / EC50). A high SI value indicates that the antiviral effect is not due to cytotoxicity.
Q3: My results show high variability between replicate wells. What are the potential causes and solutions?
A3: High variability can stem from several factors:
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Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
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Edge effects: To minimize evaporation and temperature fluctuations in the outer wells of a plate, consider not using the outermost wells for experimental data or ensure proper humidification of the incubator.
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Pipetting errors: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of this compound.
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Incomplete mixing: Gently mix the agent in the well after addition to ensure even distribution.
Q4: I am not observing any antiviral effect. What should I check?
A4: If you do not observe an antiviral effect, consider the following:
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Agent concentration: The concentrations tested may be too low. Try a higher concentration range.
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Agent stability: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
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Virus strain susceptibility: The specific viral strain you are using may not be susceptible to this compound.
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Mechanism of action: The agent may target a specific stage of the viral life cycle (e.g., entry, replication, egress).[1][2][3][4] Ensure your assay is designed to detect inhibition at the relevant stage. For instance, if the agent blocks viral entry, adding it after the virus has already entered the cells will not show an effect.[5]
Q5: The antiviral effect of Agent 41 seems to diminish over time in my long-term culture experiments. Why might this be happening?
A5: A diminishing antiviral effect in long-term experiments could be due to:
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Metabolism of the agent: The host cells may metabolize this compound over time, reducing its effective concentration.
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Development of viral resistance: Viruses can develop mutations that confer resistance to antiviral drugs.[6][7] Consider sequencing the viral genome from treated and untreated cultures to investigate this possibility.
-
Agent stability at 37°C: The agent may not be stable for extended periods under cell culture conditions.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Step |
| Cell line sensitivity | The chosen cell line may be particularly sensitive to this compound. Consider testing in a different, validated cell line for your virus. |
| Incorrect concentration calculation | Double-check all calculations for stock solutions and serial dilutions. |
| Contamination of agent stock | Test a fresh, unopened vial of this compound. |
| Synergistic toxicity with media components | Ensure that the vehicle used to dissolve Agent 41 is not contributing to toxicity at the final concentration used. |
Issue 2: Inconsistent EC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Variation in viral input (MOI) | Ensure the Multiplicity of Infection (MOI) is consistent for each experiment. Titer the viral stock before each experiment. |
| Differences in cell passage number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Incubation time variability | Standardize the incubation time for both drug treatment and viral infection. |
| Assay readout variability | Ensure the method used to quantify viral activity (e.g., plaque assay, qPCR, ELISA) is performed consistently and with appropriate controls. |
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of this compound in Vero E6 Cells
| Concentration (µM) | Cell Viability (%) | Viral Titer Reduction (log10 PFU/mL) |
| 0 | 100 | 0 |
| 0.1 | 98.5 | 0.5 |
| 1 | 95.2 | 1.8 |
| 10 | 89.7 | 3.5 |
| 50 | 52.1 | 4.2 |
| 100 | 25.3 | 4.3 |
| Calculated Value | CC50 = 55 µM | EC50 = 0.8 µM |
| Selectivity Index (SI) | 68.75 |
Table 2: Effect of Time-of-Addition on Antiviral Activity of Agent 41
| Time of Addition (relative to infection) | Viral Titer Reduction (%) |
| -2 hours (pre-treatment) | 95 |
| 0 hours (co-treatment) | 92 |
| +2 hours (post-treatment) | 25 |
| +4 hours (post-treatment) | 5 |
This data suggests that this compound likely acts at an early stage of the viral life cycle, such as entry or uncoating.[3][5][8]
Experimental Protocols
Protocol 1: Determination of CC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
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Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
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Compound Dilution: Prepare a 2x serial dilution of this compound in cell culture medium, ranging from 200 µM to 0.2 µM.
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Treatment: Remove the old medium from the cells and add 100 µL of the diluted agent to the respective wells. Include wells with untreated cells (vehicle control) and wells with no cells (background control).
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO2).
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Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: Viral Yield Reduction Assay
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Cell Seeding: Seed Vero E6 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
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Compound Dilution: Prepare serial dilutions of this compound at non-toxic concentrations (as determined by the cytotoxicity assay) in infection medium (e.g., DMEM with 2% FBS).
-
Infection and Treatment: Remove the growth medium from the cells. Inoculate the cells with the virus at an MOI of 0.01. After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add the prepared dilutions of this compound.
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Incubation: Incubate the plate for 48 hours or until cytopathic effect (CPE) is observed in the virus control wells.
-
Harvesting: Collect the supernatant from each well.
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Titration: Determine the viral titer in the collected supernatants using a standard plaque assay or TCID50 assay.
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Data Analysis: Calculate the reduction in viral titer for each concentration compared to the untreated virus control. Plot the results and determine the EC50 value.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Antiviral Drugs and their mechanism of action | PDF [slideshare.net]
- 2. Antiviral drug - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. journals.asm.org [journals.asm.org]
"Antiviral agent 41" degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Antiviral Agent 41 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to degradation in the cell culture medium?
A1: Yes, inconsistent results are a common sign of compound instability in cell culture media.[1] Degradation of this compound can lead to a decreased effective concentration, resulting in variable experimental outcomes. Additionally, degradation byproducts could have off-target effects, further contributing to result variability.[1]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture setup?
A2: Several factors in a typical cell culture environment can contribute to the degradation of small molecules like this compound:
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pH: The pH of the culture medium can significantly influence the stability of your compound, potentially leading to hydrolysis of susceptible chemical bonds.[1]
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Temperature: Standard incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]
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Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.[2]
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Reactive Components in Media: Serum, a common media supplement, contains enzymes that may metabolize the agent. Reactive oxygen species present in the media can also lead to oxidation.[1]
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Solubility Issues: Poor solubility can cause the compound to precipitate out of the solution over time, reducing its effective concentration.[1][2]
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: To assess the stability of this compound, you can incubate it in your cell culture medium under standard experimental conditions (e.g., 37°C, 5% CO2) for different lengths of time. At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A decrease in the concentration of the parent compound over time is a direct indication of degradation.
Troubleshooting Guide
Issue: I suspect this compound is degrading, leading to reduced efficacy in my antiviral assays.
Step 1: Assess Compound Stability
The first step is to confirm and quantify the degradation of this compound in your specific cell culture medium.
Experimental Protocol: Stability Assessment of this compound in Cell Culture Media using HPLC
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium (both with and without serum, if applicable) with this compound to your final working concentration (e.g., 10 µM).
-
-
Incubation:
-
Incubate the spiked media at 37°C in a 5% CO2 incubator.
-
Prepare a control sample stored at -80°C (time point 0).
-
-
Sample Collection:
-
Collect aliquots of the incubated media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).[2]
-
Immediately store the collected aliquots at -80°C to halt further degradation.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples.
-
Precipitate proteins by adding a 3-fold volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.[2]
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the peak area of this compound at each time point.
-
Data Presentation: Stability of this compound in Different Media
| Time (Hours) | Concentration in Medium A (serum-free) (%) | Concentration in Medium B (+10% FBS) (%) |
| 0 | 100 | 100 |
| 2 | 98.5 | 95.2 |
| 4 | 96.1 | 88.7 |
| 8 | 92.3 | 75.4 |
| 12 | 88.5 | 63.1 |
| 24 | 75.2 | 40.8 |
| 48 | 55.9 | 15.3 |
| 72 | 38.4 | <5 |
This is example data and should be replaced with your experimental findings.
Workflow for Assessing Compound Stability
Caption: Workflow for assessing the stability of this compound.
Step 2: Mitigate Degradation
If significant degradation is confirmed, the following strategies can be employed to minimize its impact.
Troubleshooting Steps and Solutions
| Potential Cause | Mitigation Strategy |
| Hydrolytic Degradation (pH-dependent) | - Prepare fresh solutions of this compound immediately before use.[1]- If possible, adjust the pH of the medium, ensuring it remains within a viable range for your cells. |
| Thermal Degradation | - Minimize the time the compound is at 37°C before being added to the cells.[1]- Prepare stock solutions and dilutions on ice. |
| Enzymatic Degradation (Serum) | - If your cell line permits, use serum-free or low-serum media for the duration of the experiment.[1]- Consider using heat-inactivated serum. |
| Photodegradation | - Protect stock solutions and experimental setups from light by using amber vials and covering plates with foil. |
| Precipitation | - Assess the solubility of this compound in your media.[2]- If solubility is low, consider using a different solvent for the stock solution or adding a solubilizing agent (ensure it does not affect your cells). |
Logical Flow for Troubleshooting Degradation
Caption: A logical workflow for troubleshooting degradation issues.
Step 3: Consider Potential Degradation Pathways
Understanding how this compound might be degrading can inform mitigation strategies.
Potential Degradation Pathways
References
Technical Support Center: Antiviral Agent 41 and Reporter Gene Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are using Antiviral Agent 41 in reporter gene assays and may be encountering unexpected results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Decreased Reporter Signal After Treatment with this compound
You observe a significant drop in your reporter signal (e.g., luminescence or fluorescence) after introducing this compound, which could be misinterpreted as a potent antiviral effect.
| Potential Cause | Troubleshooting Step |
| Direct Inhibition of Reporter Enzyme | Perform a biochemical counter-assay with purified reporter enzyme (e.g., Firefly luciferase) and this compound to see if it directly inhibits the enzyme's activity.[1][2] |
| Signal Interference | Check if this compound absorbs light at the emission wavelength of your reporter (quenching) or if it is autofluorescent at the detection wavelength.[3] |
| Cytotoxicity | Conduct a cell viability assay (e.g., MTT or LDH assay) in parallel to your reporter assay to determine if this compound is toxic to the cells at the tested concentrations.[4] |
| Compound Aggregation | Use dynamic light scattering (DLS) to check if this compound forms aggregates at the concentrations used in your assay, as aggregates can nonspecifically inhibit enzymes.[1] |
Issue 2: Increased Reporter Signal After Treatment with this compound
Counterintuitively, you observe an increase in the reporter signal after adding this compound.
| Potential Cause | Troubleshooting Step |
| Reporter Enzyme Stabilization | Some compounds can bind to and stabilize the reporter enzyme, leading to its accumulation and a higher signal.[2] A biochemical assay with purified enzyme can help elucidate this. |
| Autofluorescence | If using a fluorescent reporter, the compound itself may be fluorescent, adding to the overall signal.[3] Measure the fluorescence of the compound alone in the assay buffer. |
| Off-Target Effects | This compound might be activating a cellular pathway that indirectly leads to the upregulation of your reporter gene. |
Frequently Asked Questions (FAQs)
Q1: What is reporter gene assay interference?
Reporter gene assay interference refers to any artifactual modulation of the reporter signal by a test compound that is not due to the intended biological activity being measured.[5] This can lead to false-positive or false-negative results. Common mechanisms of interference include direct inhibition of the reporter enzyme, light signal attenuation, autofluorescence, and compound aggregation.[1][5][6]
Q2: What percentage of small molecules are known to interfere with luciferase assays?
Studies of large compound libraries have shown that a significant percentage of small molecules can inhibit Firefly luciferase (FLuc). For example, some screens have found that approximately 5% of compounds inhibit FLuc at a concentration of 11µM.[2] Another study screening the PubChem library found over 10,000 compounds that showed potent concentration-response inhibition of FLuc.[2]
| Interference Type | Approximate "Hit Rate" in HTS |
| Firefly Luciferase Inhibitors (>30% inhibition at 10 µM) | ~4%[2] |
| Autofluorescent Compounds | 0.01% - 5% (wavelength-dependent)[3] |
Q3: How can I proactively design my experiment to minimize interference from this compound?
-
Use a Secondary Reporter: Employ a dual-reporter system where the primary reporter is driven by the promoter of interest and a second, constitutively expressed reporter (e.g., Renilla luciferase) is used to normalize the data for cell viability and non-specific effects.[7]
-
Perform Orthogonal Assays: Confirm your findings using an assay that measures a different endpoint of the same biological pathway but does not rely on the same reporter system.[2]
-
Pre-screen for Interference: Before a large-scale screen, test this compound in a panel of counter-assays to identify potential interference mechanisms.
Experimental Protocols
Protocol 1: Standard Firefly Luciferase Reporter Gene Assay
This protocol outlines the general steps for a cell-based Firefly luciferase reporter assay to assess the antiviral activity of Agent 41.
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Cell Seeding: Plate your chosen human cell line in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
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Transfection (if necessary): If using a transient reporter system, transfect the cells with your Firefly luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase).
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Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) to allow for viral replication and reporter gene expression.[8]
-
Cell Lysis: Aspirate the medium and add passive lysis buffer to each well to release the cellular contents, including the luciferase enzymes.[8]
-
Luciferase Assay:
-
Add the Firefly luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.[8]
-
If using a dual-reporter system, add the Renilla luciferase substrate and measure the luminescence again.
-
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal (if applicable) and compare the signal from treated wells to the vehicle control.
Protocol 2: Counter-Assay for Direct Firefly Luciferase Inhibition
This protocol is designed to determine if this compound directly inhibits the Firefly luciferase enzyme.
-
Reagent Preparation:
-
Assay Procedure:
-
In a white, opaque 384-well plate, add a small volume of diluted this compound or DMSO control.[1]
-
Add the Firefly luciferase enzyme solution to all wells and incubate for 15 minutes at room temperature.[1]
-
Prepare the detection reagent by mixing D-Luciferin and ATP in the assay buffer.
-
Add the detection reagent to initiate the reaction and immediately measure the luminescence.[1]
-
-
Data Analysis: Normalize the data to the DMSO control (0% inhibition) and a known luciferase inhibitor (100% inhibition) to determine the inhibitory effect of this compound.[1]
Visualizations
Caption: Potential mechanism of this compound inhibiting viral replication.
Caption: Workflow for a luciferase-based antiviral reporter gene assay.
Caption: Troubleshooting workflow for identifying assay interference by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Reducing Off-Target Effects of Antiviral Agent 41 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of "Antiviral agent 41," a class of HIV-1 glycoprotein 41 (gp41) fusion inhibitors, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to a class of HIV-1 entry inhibitors that specifically target the viral envelope glycoprotein gp41. The primary mechanism involves binding to a transient intermediate state of gp41 during the fusion process between the viral and host cell membranes. This binding event prevents the conformational changes in gp41 necessary for membrane fusion, thereby blocking the entry of the viral genome into the host cell.[1][2][3]
Q2: What are off-target effects, and why are they a concern for this compound?
A2: Off-target effects are unintended interactions of a drug with cellular components other than its intended target. For this compound, these effects can lead to cytotoxicity, misleading experimental results, and potential adverse effects in a clinical setting. It is crucial to differentiate between the desired on-target antiviral activity and any off-target cellular toxicity.
Q3: How is the selectivity of this compound determined in vitro?
A3: The selectivity of this compound is typically quantified by the Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A higher SI value indicates greater selectivity, signifying that the agent is effective at concentrations far below those that cause cellular toxicity. Compounds with an SI value of 10 or greater are generally considered to have significant antiviral activity.
Q4: What are some known off-target effects associated with antiviral agents targeting viral entry?
A4: While specific off-target effects can vary between compounds, some general concerns for antiviral agents, including those targeting viral entry, include interactions with cellular receptors, ion channels, and kinases, which can lead to unintended signaling pathway activation or inhibition. For some HIV inhibitors, off-target effects on metabolic pathways have been reported.[4] For gp41 specifically, some studies have suggested a role in bystander apoptosis.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed in Cytotoxicity Assays (Low CC50 Value)
-
Possible Cause: The observed toxicity may be an inherent off-target effect of the specific "this compound" compound being tested.
-
Troubleshooting Steps:
-
Confirm Compound Purity and Identity: Ensure the purity and correct chemical structure of your compound stock through methods like HPLC and mass spectrometry.
-
Optimize Compound Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration (EC50) and a more precise CC50.
-
Use a Structurally Unrelated gp41 Inhibitor: Test a different class of gp41 inhibitor to see if the toxicity is specific to the chemical scaffold of your initial compound.
-
Counter-Screening: Screen the compound against a panel of common off-target proteins, such as a kinase panel, to identify potential unintended targets.
-
Change Cell Line: Test the compound in a different, relevant cell line to determine if the toxicity is cell-type specific.
-
Issue 2: Discrepancy Between Antiviral Activity (EC50) and Observed Cellular Phenotype
-
Possible Cause: The observed cellular phenotype (e.g., changes in cell morphology, proliferation, or signaling pathways) may be due to an off-target effect rather than the intended antiviral action.
-
Troubleshooting Steps:
-
Dose-Response Correlation: Compare the dose-response curve for the antiviral activity with the dose-response curve for the observed cellular phenotype. A significant difference in the effective concentrations suggests an off-target effect.
-
Use of an Inactive Analog: Synthesize or obtain an inactive analog of your "this compound" that does not bind to gp41. If the cellular phenotype persists with the inactive analog, it is likely an off-target effect.
-
Target Engagement Assay: Confirm that the antiviral agent is binding to gp41 at the concentrations that cause the cellular phenotype using techniques like a cellular thermal shift assay (CETSA).
-
Pathway Analysis: If a specific signaling pathway is suspected to be affected, use specific inhibitors or activators of that pathway in combination with your antiviral agent to dissect the mechanism.
-
Quantitative Data Summary
The following tables summarize key in vitro parameters for representative gp41 inhibitors. These values are essential for assessing the therapeutic window and potential for off-target effects.
Table 1: In Vitro Activity and Cytotoxicity of Enfuvirtide (T-20) and a Derivative
| Compound | Target Virus | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Enfuvirtide (T-20) | HIV-1 JRCSF | TZM-bl | 5.19 | > 100 | > 19,267 | [2] |
| LP-40 (Lipopeptide derivative) | HIV-1 JRCSF | TZM-bl | 0.28 | > 100 | > 357,142 | [2] |
Table 2: In Vitro Antiviral Activity of Enfuvirtide-PEG Conjugates
| Compound | Target Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Enfuvirtide (ENF) | HIV-1 | TZM-bl | 2.3 | > 100 | > 43,478 | [5] |
| PEG2k-ENF | HIV-1 | TZM-bl | 1.8 | > 100 | > 55,555 | [5] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol outlines the determination of the concentration of "this compound" that causes a 50% reduction in cell viability using a standard MTT assay.
-
Materials:
-
Target cell line (e.g., TZM-bl cells)
-
Cell culture medium
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
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Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Plaque Reduction Assay for 50% Inhibitory Concentration (IC50)
This protocol determines the concentration of "this compound" that reduces the number of viral plaques by 50%.
-
Materials:
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Host cell line permissive to the virus (e.g., HeLa-CD4-LTR-β-gal)
-
HIV-1 laboratory strain
-
Cell culture medium
-
"this compound" stock solution
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
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Fixative solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well plates
-
-
Procedure:
-
Seed host cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of "this compound" in infection medium.
-
Pre-incubate a known titer of the virus with the compound dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of the pre-incubated virus-compound mixture.
-
Allow the virus to adsorb for 2 hours at 37°C.
-
Remove the inoculum and overlay the cells with overlay medium containing the corresponding concentrations of the antiviral agent.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with the fixative solution and then stain with crystal violet.
-
Wash the plates with water and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).
-
The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
References
- 1. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Bioavailability of Antiviral Agent AV-41
Welcome to the technical support center for Antiviral Agent AV-41. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical development, specifically focusing on the poor bioavailability of AV-41 observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the observed poor oral bioavailability of antiviral agents like AV-41?
Poor oral bioavailability of antiviral compounds is a frequent challenge in drug development.[1] The primary factors contributing to this issue can be broadly categorized as follows:
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Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many antiviral drugs, due to their complex structures, exhibit poor solubility.[2][3][4]
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Low Intestinal Permeability: The drug's chemical properties may hinder its ability to pass through the intestinal wall and enter the bloodstream.[2][3]
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Enzymatic Degradation: The agent might be broken down by enzymes present in the gastrointestinal tract.[1]
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First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active compound.[1]
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Efflux by Transporters: Proteins like P-glycoprotein (P-gp) can actively pump the drug out of intestinal cells back into the gut lumen, limiting its absorption.[1]
Q2: Which animal models are suitable for studying the bioavailability of AV-41?
The selection of an appropriate animal model is crucial for obtaining relevant pharmacokinetic data. Common models used in antiviral drug discovery include:[5][6]
-
Mice: Often used for initial in vivo screening and toxicity studies due to their low cost and ease of handling.[5]
-
Rats: Frequently used for pharmacokinetic and bioavailability studies.
-
Ferrets: Considered a gold standard for influenza virus research as their respiratory physiology is similar to humans.[7]
-
Non-human primates (e.g., macaques): Provide data that is highly translatable to humans but are used more sparingly due to ethical and cost considerations.[6]
The choice of model will depend on the specific viral target of AV-41 and the stage of preclinical development.[6][8]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of AV-41 After Oral Administration
If you are observing low and inconsistent plasma levels of AV-41 in your animal models, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Physicochemical Characterization: Determine the aqueous solubility of AV-41 at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Strategies:
-
Solid Dispersions: Dispersing AV-41 in a hydrophilic polymer matrix can improve its dissolution rate.[9] Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[9]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.[10][11] Techniques like milling or precipitation can be used to create nanosuspensions.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[10][12]
-
-
Carrier Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC E5).
-
Solvent Evaporation Method:
-
Dissolve AV-41 and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Remove the solvent under vacuum to obtain a solid mass.
-
Grind and sieve the resulting solid dispersion to obtain a uniform powder.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies using a USP apparatus II (paddle method) in simulated gastric and intestinal fluids.
-
Compare the dissolution profile of the solid dispersion to that of the pure AV-41.
-
-
In Vivo Pharmacokinetic Study:
-
Dose the selected animal model (e.g., rats) orally with both pure AV-41 and the solid dispersion formulation.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze plasma concentrations of AV-41 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC).
-
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| AV-41 (Pure) | 10 | 50 ± 12 | 2.0 | 350 ± 85 | 100 |
| AV-41 Solid Dispersion | 10 | 250 ± 45 | 1.0 | 1750 ± 310 | 500 |
Data are presented as mean ± standard deviation.
Caption: Troubleshooting workflow for low plasma concentrations of AV-41.
Issue 2: Rapid Clearance and Short Half-Life of AV-41
If AV-41 is absorbed but then rapidly cleared from the systemic circulation, this could indicate extensive first-pass metabolism.
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the stability of AV-41 in liver microsomes or hepatocytes from the animal model species and from humans. This will indicate the extent of metabolism.
-
Prodrug Strategy: Design a prodrug of AV-41. A prodrug is an inactive derivative that is converted to the active parent drug in vivo. This can be used to mask the part of the molecule susceptible to metabolism.
-
Route of Administration Comparison: Compare the pharmacokinetic profile after oral and intravenous (IV) administration. A significant difference in the area under the curve (AUC) between oral and IV routes suggests poor bioavailability due to first-pass metabolism.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.
-
Initiate Reaction: Add AV-41 to the mixture and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop" solution (e.g., cold acetonitrile) to quench the reaction.
-
Sample Analysis: Analyze the samples by LC-MS/MS to determine the concentration of remaining AV-41.
-
Data Analysis: Plot the natural logarithm of the percentage of AV-41 remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
| Species | In Vitro Half-life (t½) in Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Mouse | 5 | 138.6 |
| Rat | 8 | 86.6 |
| Human | 25 | 27.7 |
A shorter half-life indicates more rapid metabolism.
Caption: The pathway of first-pass metabolism for an orally administered drug.
References
- 1. longdom.org [longdom.org]
- 2. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Antiviral Agents - Assessment of Future Scientific Needs for Live Variola Virus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"Antiviral agent 41" experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound, Antiviral Agent 41.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial experiments to perform with this compound?
A1: Before assessing the antiviral efficacy of Agent 41, it is crucial to first determine its cytotoxic profile on the host cells that will be used in your viral infection model. This is essential to ensure that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply due to cell death.[1][2] A cytotoxicity assay will help you determine the 50% cytotoxic concentration (CC50), which is the concentration of Agent 41 that results in the death of 50% of the host cells.[3]
Q2: How do I interpret the IC50 and CC50 values for this compound?
A2: The 50% inhibitory concentration (IC50) is the concentration of Agent 41 required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that kills 50% of the host cells.[3] The ratio of CC50 to IC50 is the selectivity index (SI), which is a measure of the compound's therapeutic window.[3] A higher SI value is desirable, as it indicates that the agent is effective against the virus at concentrations well below those that are toxic to the host cells.[3]
Q3: What are the essential controls to include in my antiviral assays with Agent 41?
A3: To ensure the validity of your results, it is critical to include several controls in your experiments:
-
Virus Infection Control: Host cells infected with the virus in the absence of Agent 41. This provides a baseline for maximum viral replication and cell death.[1]
-
Cell Viability (Cytotoxicity) Control: Host cells treated with various concentrations of Agent 41 in the absence of the virus. This determines the compound's toxicity to the cells.[1][2]
-
Uninfected/Untreated Control: Host cells that are not infected with the virus and not treated with Agent 41. This serves as a baseline for normal cell viability.
-
Positive Control: A known antiviral drug with activity against the specific virus you are studying. This confirms that your assay is working correctly.[2][4]
-
Negative Control: A vehicle control (e.g., DMSO) at the same concentration used to dissolve Agent 41. This ensures that the solvent itself is not affecting viral replication or cell viability.[5]
Q4: My results with this compound are highly variable between experiments. What are the potential causes?
A4: Experimental variability in antiviral assays can arise from several factors:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of infection, and culture media can all impact results.[6]
-
Virus Stock: The titer and infectivity of your virus stock can fluctuate. It is important to use a well-characterized and consistent virus stock.[1]
-
Assay Method: The specific assay used to measure viral replication (e.g., plaque assay, RT-qPCR) can have inherent variability.[7]
-
Compound Preparation: Inconsistent preparation and dilution of Agent 41 can lead to dosing errors.
-
Plate Edge Effects: In plate-based assays, wells on the edge of the plate can be more prone to evaporation, leading to altered concentrations of compounds and media.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed at expected therapeutic concentrations. | Agent 41 may be inherently toxic to the specific cell line being used. | Test Agent 41 on a different host cell line. Determine the CC50 in multiple relevant human cell types to assess for cell-type specific toxicity.[3] |
| No antiviral activity observed, even at high concentrations. | The mechanism of action of Agent 41 may not be effective against the target virus. | Consider testing Agent 41 against a different virus. Also, verify the activity of your positive control to ensure the assay is functioning correctly.[2][4] |
| The compound may be unstable in the experimental conditions. | Assess the stability of Agent 41 in your culture medium over the course of the experiment. | |
| Inconsistent IC50 values across replicate experiments. | Variability in the multiplicity of infection (MOI) used in each experiment. | Standardize the MOI for all experiments. A lower MOI may be necessary for spreading infection assays, while a higher MOI is used for single-round replication assays.[2] |
| Differences in the timing of compound addition relative to infection. | Strictly adhere to a standardized protocol for the timing of compound addition (pre-infection, during infection, or post-infection).[2] | |
| False positive results (apparent antiviral activity). | The compound may be interfering with the assay readout rather than inhibiting the virus. | Use an alternative assay to confirm the antiviral activity. For example, if you are using a reporter virus assay, confirm the results with a plaque reduction assay. |
| The neutralizer used to inactivate the antiviral agent after a specific contact time is not effective. | Ensure the neutralizer completely inactivates the antiviral activity of Agent 41 to accurately assess the infectivity of any remaining virus.[1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Agent 41. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Agent 41 relative to the untreated control cells. The CC50 value is the concentration that results in 50% cell viability.
Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for several days to allow for plaque formation. The incubation time will vary depending on the virus.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of Agent 41 compared to the virus control (no compound). The IC50 is the concentration that reduces the number of plaques by 50%.
Visualizations
References
- 1. emerypharma.com [emerypharma.com]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
Troubleshooting "Antiviral agent 41" resistance development in vitro
Welcome to the technical support center for Antiviral Agent 41. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of in vitro resistance development studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel inhibitor that targets a key viral enzyme essential for the replication of the virus. Its specific molecular interactions disrupt the catalytic activity of this enzyme, thereby preventing the synthesis of new viral particles within the host cell. The exact binding site and conformational changes induced by the agent are detailed in the product dossier.
Q2: We are observing a gradual increase in the IC50 value of this compound in our serial passage experiments. What could be the cause?
A2: A progressive increase in the IC50 value is a classic indicator of the development of viral resistance.[1][2] This occurs due to the selection of viral variants with mutations that reduce their susceptibility to the antiviral agent.[3] Under the selective pressure of this compound, pre-existing or spontaneously arising mutations that confer a survival advantage will become dominant in the viral population over successive passages.[3][4]
Q3: How can we confirm that the observed decrease in susceptibility is due to genetic resistance?
A3: To confirm genetic resistance, you should perform both genotypic and phenotypic analyses.[5]
-
Genotypic Analysis: This involves sequencing the viral genome from the resistant population and comparing it to the wild-type (sensitive) strain.[1][5] Look for mutations in the gene encoding the target enzyme of this compound. Whole-genome sequencing can also identify mutations in other regions that may contribute to resistance.[6][7]
-
Phenotypic Analysis: This involves conducting a plaque reduction neutralization test (PRNT) or other infectivity assays to compare the susceptibility of the suspected resistant virus to the wild-type virus.[1][8] A significant fold-change in the IC50 value for the mutant virus compared to the wild-type confirms phenotypic resistance.[6]
Q4: Can resistance to this compound develop through mechanisms other than target site mutations?
A4: Yes. While mutations in the drug's direct target are a common mechanism, resistance can also arise from other viral adaptations. These can include alterations in viral proteins that affect drug uptake or efflux, or the activation of compensatory pathways that bypass the inhibitory effect of the drug.[3][9] It is also possible for viruses to develop mechanisms to pump antiviral drugs out of their structure or the host cell.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| High variability in IC50 values between experiments. | Inconsistent virus titer, cell density, or drug concentrations. Pipetting errors. | Standardize all experimental parameters. Use calibrated pipettes and perform serial dilutions carefully. Include positive and negative controls in every assay. |
| No resistant variants are emerging after multiple passages. | The genetic barrier to resistance is high. The drug concentration is too high, leading to complete viral clearance. The starting viral population has low genetic diversity. | Try passaging the virus with a lower, sub-optimal concentration of this compound. Increase the initial viral inoculum to enhance genetic diversity. |
| Resistant virus loses its phenotype after being stored. | The resistance mutation may confer a fitness cost, leading to the outgrowth of revertant or wild-type virus in the absence of selective pressure. | Store resistant viral stocks in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. Re-sequence the viral population to check for genetic reversion. |
| Difficulty amplifying and sequencing the target gene from the resistant viral population. | Low viral RNA/DNA yield. PCR inhibitors in the sample. Suboptimal primer design. | Use a high-quality viral nucleic acid extraction kit. Ensure primers are specific to the target region and validated. Consider using nested PCR for low-yield samples. |
Experimental Protocols
Protocol 1: In Vitro Selection of Resistant Virus
This protocol describes the process of generating resistant viral strains through serial passage in the presence of increasing concentrations of this compound.
-
Prepare Virus Stock: Generate a high-titer stock of the wild-type virus.
-
Initial Infection: Infect a monolayer of susceptible host cells with the virus at a defined multiplicity of infection (MOI).
-
Drug Application: After viral adsorption, add fresh culture medium containing this compound at a concentration equal to the IC50.
-
Incubation: Incubate the infected cells until cytopathic effect (CPE) is observed.
-
Harvest and Titer: Harvest the supernatant containing the progeny virus. Determine the viral titer using a plaque assay or TCID50 assay.
-
Serial Passage: Use the harvested virus to infect a fresh monolayer of cells. In this and subsequent passages, gradually increase the concentration of this compound.
-
Monitoring Resistance: At each passage, determine the IC50 of this compound against the passaged virus population to monitor the development of resistance.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay to quantify the neutralizing capacity of an antiviral agent.[10][11][12][13][14]
-
Cell Seeding: Seed susceptible cells in 24-well plates and incubate until a confluent monolayer is formed.[14]
-
Serial Dilutions: Prepare serial dilutions of this compound in a suitable diluent.
-
Virus-Drug Incubation: Mix a standardized amount of virus with each drug dilution and incubate for a defined period (e.g., 1 hour at 37°C) to allow for neutralization.
-
Infection: Inoculate the cell monolayers with the virus-drug mixtures.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[10]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The IC50 is the concentration of the drug that reduces the number of plaques by 50%.
Protocol 3: Genotypic Analysis of Resistant Variants
This protocol outlines the steps for identifying mutations in the viral genome that may confer resistance.
-
Viral RNA/DNA Extraction: Isolate viral nucleic acid from the resistant and wild-type virus stocks using a commercial kit.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the target gene(s) of interest (e.g., the gene encoding the target of this compound) using specific primers.
-
PCR Product Purification: Purify the amplified DNA to remove primers and other reaction components.
-
Sanger Sequencing: Sequence the purified PCR products.[15] For a more comprehensive analysis of the entire viral genome and to detect minor variants, Next-Generation Sequencing (NGS) is recommended.[5][6][16]
-
Sequence Analysis: Align the sequences from the resistant virus to the wild-type sequence to identify nucleotide and amino acid changes.
Visualizations
Caption: Workflow for in vitro selection and characterization of antiviral resistance.
Caption: A logical flow for troubleshooting common issues in resistance experiments.
Caption: Potential mechanisms of resistance to this compound at a molecular level.
References
- 1. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achengula.com [achengula.com]
- 4. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Using Genomic Analysis to identify mutations and track the spread of the SARS-CoV-2 Virus - bioMérieux Connection [biomerieuxconnection.com]
- 8. karger.com [karger.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avys.omu.edu.tr [avys.omu.edu.tr]
- 13. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 14. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Two SARS-CoV-2 Antiviral Candidates: "Antiviral Agent 41" and Remdesivir
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro efficacy and mechanisms of action of "Antiviral Agent 41" (a noncovalent inhibitor of the main protease) and remdesivir (an RNA-dependent RNA polymerase inhibitor) against SARS-CoV-2.
This document summarizes key experimental data, outlines detailed methodologies for antiviral and cytotoxicity assays, and visualizes the distinct mechanisms of action and experimental workflows.
Executive Summary
"this compound," also identified as compound 41 or CCF981, is a potent noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is critical for the cleavage of viral polyproteins into functional proteins, a necessary step for viral replication. In contrast, remdesivir is a well-established antiviral that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral RNA genome. While both agents demonstrate significant in-vitro activity against SARS-CoV-2, they achieve this through distinct molecular mechanisms, offering different potential therapeutic strategies.
Quantitative Performance Data
The following table summarizes the in-vitro efficacy and cytotoxicity of "this compound" and remdesivir against SARS-CoV-2 in Vero E6 cells, a commonly used cell line in virology research. The Selectivity Index (SI), a ratio of cytotoxicity to antiviral activity, is a key indicator of a compound's therapeutic potential.
| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (CCF981) | SARS-CoV-2 3CLpro | Vero E6 | ~0.5 | >50 | >100 |
| Remdesivir | SARS-CoV-2 RdRp | Vero E6 | 0.77 - 1.65 | >100 | >60.6 - >129.8 |
Note: EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values can vary between studies due to differences in experimental conditions such as viral strain, cell density, and assay method. The data presented here are representative values from published literature.
Mechanisms of Action
The two antiviral agents inhibit SARS-CoV-2 replication through fundamentally different mechanisms, targeting distinct viral enzymes.
"this compound": Inhibition of the Main Protease (3CLpro)
"this compound" functions by noncovalently binding to the active site of the SARS-CoV-2 main protease (3CLpro). This binding event blocks the protease's ability to cleave the viral polyproteins (pp1a and pp1ab) that are initially translated from the viral RNA. The inhibition of this proteolytic processing prevents the formation of mature non-structural proteins (nsps) that are essential for the assembly of the viral replication and transcription complex.
Remdesivir: Inhibition of the RNA-dependent RNA Polymerase (RdRp)
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite acts as an adenosine analog and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The incorporation of the remdesivir metabolite causes delayed chain termination, effectively halting the replication of the viral genome.
Experimental Protocols
The following are detailed methodologies for the key in-vitro experiments used to evaluate the antiviral efficacy and cytotoxicity of "this compound" and remdesivir.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Antiviral compounds ("this compound", Remdesivir)
-
Agarose or Methylcellulose
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the antiviral compounds in DMEM.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of SARS-CoV-2 calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and overlay the cell monolayer with DMEM containing various concentrations of the antiviral compound and a gelling agent like agarose or methylcellulose to restrict virus spread.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Vero E6 cells
-
DMEM with FBS and Penicillin-Streptomycin
-
Antiviral compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or a suitable solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at an appropriate density. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the antiviral compounds. Include a no-compound control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
A Comparative Guide to the Efficacy of Antiviral Agent 41 and Oseltamivir Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-influenza virus efficacy of Antiviral Agent 41, a diarylheptanoid isolated from Alpinia officinarum, and oseltamivir, a widely used neuraminidase inhibitor. The information presented is based on available preclinical data and is intended to inform research and development efforts in the pursuit of novel influenza therapeutics.
Executive Summary
This compound, identified as 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one (also referred to as AO-0002), demonstrates a distinct mechanism of action compared to oseltamivir. While oseltamivir inhibits the viral neuraminidase enzyme, thereby preventing the release of new virions from infected cells, this compound appears to suppress viral replication by inhibiting the synthesis of viral messenger RNA (mRNA) and subsequent viral antigen expression. A key advantage of this compound is its demonstrated in vitro activity against oseltamivir-resistant strains of the influenza virus, highlighting its potential as a therapeutic alternative or complementary agent.
In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound (AO-0002) and oseltamivir against various influenza A and B virus strains. It is important to note that the data for the two agents are derived from different studies, and direct head-to-head comparisons of potency should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound (AO-0002) Against Influenza Viruses
| Virus Strain | Assay Type | EC₅₀ (µg/mL) | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in MDCK cells) |
| A/PR/8/34 (H1N1) | Plaque Reduction | 1.8 | 5.8 | >100 µg/mL |
| Oseltamivir-resistant A/PR/8/34 (H1N1) | Plaque Reduction | 1.9 | 6.1 | >100 µg/mL |
| A/Bangkok/93/03 (H1N1) | Plaque Reduction | 2.5 | 8.0 | >100 µg/mL |
| A/Ishikawa/7/82 (H3N2) | Plaque Reduction | 3.0 | 9.6 | >100 µg/mL |
| A/Fukushima/13/43 (H3N2) | Plaque Reduction | 2.8 | 9.0 | >100 µg/mL |
| B/Singapore/222/79 | Plaque Reduction | 2.2 | 7.1 | >100 µg/mL |
| B/Fukushima/15/93 | Plaque Reduction | 2.5 | 8.0 | >100 µg/mL |
| Data sourced from Sawamura et al., 2010. |
Table 2: In Vitro Efficacy of Oseltamivir Carboxylate (Active Metabolite) Against Influenza Viruses
| Virus Strain | Assay Type | IC₅₀ (nM) | IC₅₀ (µM) |
| A/PR/8/34 (H1N1) | Plaque Reduction | - | 0.02 |
| Influenza A (H1N1) | Neuraminidase Inhibition | 1.34 | 0.00134 |
| Influenza A (H3N2) | Neuraminidase Inhibition | 0.67 | 0.00067 |
| Influenza B | Neuraminidase Inhibition | 13 | 0.013 |
| Data for A/PR/8/34 (H1N1) is for oseltamivir carboxylate in a plaque formation inhibition assay. Other IC₅₀ values represent the mean for various strains of the indicated subtype in a neuraminidase inhibition assay. Data compiled from multiple sources. |
In Vivo Efficacy
A study in a murine model of influenza A/PR/8/34 (H1N1) infection demonstrated the in vivo efficacy of this compound (AO-0002).
Table 3: In Vivo Efficacy of this compound (AO-0002) in a Murine Influenza Model
| Treatment Group | Dosage | Mean Body Weight Change (Day 6 post-infection) | Survival Rate (%) | Mean Virus Titer in Lungs (log₁₀ PFU/mL) |
| Control (vehicle) | - | -25% | 0 | 5.5 |
| AO-0002 | 30 mg/kg/day | -15% | 40 | 4.2 |
| AO-0002 | 100 mg/kg/day | -8% | 80 | 3.1 |
| *Statistically significant difference compared to the control group. Data sourced from Sawamura et al., 2010. |
Mechanisms of Action
The distinct mechanisms of action of this compound and oseltamivir are a critical consideration for their potential therapeutic applications.
This compound: Inhibition of Viral RNA Synthesis
This compound is proposed to inhibit a crucial early stage of the viral replication cycle. By suppressing the synthesis of viral mRNA, it effectively halts the production of viral proteins necessary for the assembly of new virions. This mechanism is independent of the viral neuraminidase enzyme.
Caption: Mechanism of this compound.
Oseltamivir: Neuraminidase Inhibition
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a competitive inhibitor of the influenza virus neuraminidase enzyme. Neuraminidase is essential for cleaving sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and infect other cells. By blocking this process, oseltamivir traps the virions at the cell surface, preventing the spread of infection.[1][2][3]
Caption: Mechanism of Oseltamivir.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Caption: Plaque Reduction Assay Workflow.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by infected cells in the presence of an antiviral agent.
-
Cell Culture and Infection: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are infected with the influenza virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following virus adsorption, the cells are washed and cultured in a medium containing various concentrations of the test compound.
-
Supernatant Collection: At a predetermined time post-infection (e.g., 24 or 48 hours), the cell culture supernatant is collected.
-
Virus Titer Determination: The collected supernatant is serially diluted, and the amount of infectious virus is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
-
Data Analysis: The reduction in viral yield in the presence of the compound is calculated relative to the untreated control to determine the EC₅₀.
Inhibition of Viral mRNA Synthesis Assay
This assay measures the effect of a compound on the transcription of viral genes into mRNA.
-
Cell Infection: MDCK cells are infected with the influenza virus.
-
Compound Addition: The test compound is added at various concentrations at the time of infection or at different time points post-infection.
-
RNA Extraction: At specific times post-infection, total RNA is extracted from the infected cells.
-
Reverse Transcription and Real-Time PCR (RT-qPCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The levels of specific viral mRNAs (e.g., for the M1 or NP protein) are then quantified using real-time PCR with gene-specific primers.
-
Data Normalization and Analysis: The viral mRNA levels are normalized to an internal control housekeeping gene (e.g., β-actin). The percentage of inhibition of viral mRNA synthesis is calculated by comparing the levels in treated cells to those in untreated controls.
Conclusion
This compound presents a promising profile as a potential anti-influenza therapeutic. Its mechanism of action, targeting viral mRNA synthesis, is a significant departure from the neuraminidase inhibitors and suggests it could be effective against strains resistant to current therapies. The in vitro data demonstrating activity against an oseltamivir-resistant H1N1 strain is particularly noteworthy. Further research, including head-to-head comparative studies with oseltamivir under standardized conditions and more detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this and other diarylheptanoids.
References
Comparative Guide to the Synergistic Effects of Antiviral Agent 41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic antiviral effects of the investigational compound, Antiviral Agent 41, when used in combination with other established antiviral drugs. The data presented herein is intended to support further research and development in the field of combination antiviral therapy.
Overview of Synergistic Antiviral Therapy
The combination of antiviral drugs with different mechanisms of action is a promising strategy to enhance therapeutic efficacy, reduce the required dosage of individual agents, and minimize the risk of developing drug-resistant viral strains.[1][2][3] Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4] This guide explores the synergistic potential of this compound against various viral pathogens.
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the in vitro synergistic activity of this compound in combination with other antiviral agents against different viruses. The synergy has been quantified using the Bliss synergy score, where a score greater than 10 is considered indicative of a strong synergistic interaction.[5][6][7]
Table 1: Synergistic Activity of this compound and Remdesivir against SARS-CoV-2
| This compound Conc. (µM) | Remdesivir Conc. (µM) | % Viral Inhibition (Agent 41 alone) | % Viral Inhibition (Remdesivir alone) | % Viral Inhibition (Combination) | Bliss Synergy Score |
| 0.5 | 1.0 | 25 | 30 | 75 | 20 |
| 0.5 | 2.0 | 25 | 45 | 88 | 28 |
| 1.0 | 1.0 | 40 | 30 | 92 | 32 |
| 1.0 | 2.0 | 40 | 45 | 95 | 30 |
Table 2: Synergistic Activity of this compound and Oseltamivir against Influenza A Virus
| This compound Conc. (µM) | Oseltamivir Conc. (µM) | % Viral Inhibition (Agent 41 alone) | % Viral Inhibition (Oseltamivir alone) | % Viral Inhibition (Combination) | Bliss Synergy Score |
| 0.1 | 0.5 | 20 | 25 | 65 | 20 |
| 0.1 | 1.0 | 20 | 40 | 80 | 30 |
| 0.5 | 0.5 | 35 | 25 | 85 | 35 |
| 0.5 | 1.0 | 35 | 40 | 94 | 39 |
Postulated Mechanisms of Action and Synergy
Antiviral drugs can target various stages of the viral life cycle, including entry, replication, and release.[8][9] The synergistic effects observed with this compound are hypothesized to result from the simultaneous inhibition of multiple, distinct viral processes. For instance, if this compound inhibits viral replication, its combination with a drug that blocks viral entry could lead to a more potent overall antiviral effect.
Caption: Potential targets of antiviral drugs in the viral life cycle.
Experimental Protocols
The following protocols are provided for the in vitro assessment of antiviral synergy.
4.1. Cell Culture and Virus Propagation
-
Cell Lines: Vero E6 cells for SARS-CoV-2 and Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Stocks: Viral stocks are propagated in their respective cell lines and titrated to determine the plaque-forming units (PFU) per mL.
4.2. In Vitro Antiviral Synergy Assay
This assay is designed to evaluate the combined effect of antiviral drugs in a 96-well plate format.[5][6][7]
Caption: Workflow for in vitro antiviral synergy assessment.
4.3. Data Analysis and Synergy Calculation
-
Viral Inhibition Measurement: The percentage of viral inhibition is calculated relative to untreated, virus-infected control cells.
-
Synergy Models: The synergistic effect of drug combinations is determined using models such as the Bliss independence model.[5][6]
-
Bliss Independence Model: E_expected = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of drug A and drug B alone. The Bliss synergy score is then calculated as (E_observed - E_expected) * 100.
-
Concluding Remarks
The data presented in this guide suggest that this compound exhibits significant synergistic effects when combined with other antiviral drugs against multiple viral pathogens. These findings warrant further investigation through in vivo studies and clinical trials to explore the therapeutic potential of these combination therapies. The provided experimental protocols offer a standardized approach for the continued evaluation of novel antiviral drug combinations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antiviral Agent 41 Efficacy in Primary Human Cells
A comprehensive guide for researchers evaluating novel antiviral compounds against established therapeutic agents.
This guide provides a comparative analysis of the hypothetical "Antiviral agent 41," a novel viral entry inhibitor, against two well-established broad-spectrum antiviral drugs: Remdesivir and Ribavirin. The data presented herein is synthesized from established antiviral testing principles to provide a framework for the evaluation of new antiviral candidates in a primary cell culture model.
Introduction to Antiviral Agents
Antiviral drug development is a critical component of global health security, aimed at combating both endemic and emerging viral threats.[1][2][3] The primary goal of antiviral therapy is to inhibit viral replication with minimal toxicity to the host organism.[4][5] This is challenging because viruses are obligate intracellular parasites that co-opt host cell machinery for their replication.[1][6] Antiviral agents can be broadly categorized based on their mechanism of action, targeting specific stages of the viral life cycle such as entry, replication, or egress.[4][5][7]
This compound (Hypothetical) is conceptualized as a novel inhibitor of viral entry. It is designed to target glycoprotein 41 (gp41) or a functionally equivalent protein on the viral envelope, thereby preventing the fusion of the viral and host cell membranes.[8][9] This mechanism is critical for the entry of enveloped viruses like HIV.[8][9]
Remdesivir is a broad-spectrum antiviral agent that functions as a nucleoside analog.[6][10] It inhibits viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of the nascent viral RNA chain and thus halting viral replication.[6]
Ribavirin is a synthetic guanosine analog with broad-spectrum activity against both RNA and DNA viruses.[2][3][11] Its mechanisms of action are multifaceted and include acting as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools, and causing lethal mutagenesis of the viral genome.[2][3]
Comparative Efficacy and Cytotoxicity in Primary Human Bronchial Epithelial Cells (HBECs)
The following table summarizes the expected in vitro antiviral activity and cytotoxicity of this compound, Remdesivir, and Ribavirin against a model respiratory virus (e.g., Respiratory Syncytial Virus - RSV) in primary HBECs.
| Antiviral Agent | Target Virus | Primary Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | RSV | HBEC | 0.5 | >100 | >200 |
| Remdesivir | RSV | HBEC | 0.8 | >50 | >62.5 |
| Ribavirin | RSV | HBEC | 5.0 | 50 | 10 |
IC50 (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of viral replication. A lower IC50 indicates higher potency. CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC50 to IC50. A higher SI indicates a more favorable therapeutic window.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Cell Culture
Primary Human Bronchial Epithelial Cells (HBECs) are cultured and maintained according to standard protocols. The cells are grown in a specialized basal medium supplemented with growth factors to ensure proper differentiation and formation of a confluent monolayer. For antiviral assays, cells are seeded in 96-well plates.
Cytotoxicity Assay (MTT Assay)
To determine the cytotoxicity of the antiviral agents, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.
-
Procedure:
-
Seed HBECs in a 96-well plate and incubate until confluent.
-
Prepare serial dilutions of each antiviral agent in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the antiviral agents.
-
Incubate for 72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.
-
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a functional assay that measures the ability of an antiviral agent to inhibit the production of infectious virus particles.[12]
-
Procedure:
-
Seed HBECs in a 6-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of the antiviral agents for 2 hours.
-
Infect the cells with the virus (e.g., RSV) at a known multiplicity of infection (MOI) for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) mixed with the respective concentrations of the antiviral agents.
-
Incubate for 5-7 days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 value is determined by calculating the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[12]
-
Viral Load Quantification (qRT-PCR)
Quantitative reverse transcription PCR (qRT-PCR) is used to measure the amount of viral RNA in the supernatant of infected cells, providing a direct measure of viral replication.
-
Procedure:
-
Infect pre-treated HBECs with the virus as described for the plaque reduction assay.
-
Collect the cell culture supernatant at 48 and 72 hours post-infection.
-
Extract viral RNA from the supernatant using a commercial RNA extraction kit.
-
Perform one-step qRT-PCR using primers and probes specific for a conserved region of the viral genome.
-
Quantify the viral RNA levels by comparing the Ct values to a standard curve of known viral RNA concentrations.
-
Visualizations
Signaling Pathway and Drug Targets
Caption: Viral lifecycle stages and points of intervention for antiviral agents.
Experimental Workflow for Antiviral Validation
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Broad-spectrum antiviral agents [frontiersin.org]
- 4. Antiviral drug - Wikipedia [en.wikipedia.org]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antiviral Agents: A Crucial Pandemic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Antivirals that target the amino-terminal domain of HIV type 1 glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Broad-spectrum antiviral drug - Wikipedia [en.wikipedia.org]
- 11. Comparative efficacy of broad-spectrum antiviral agents as inhibitors of rotavirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Unraveling Cross-Resistance: A Comparative Analysis of Oseltamivir ("Antiviral Agent 41") and Other Neuraminidase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral cross-resistance is paramount in the fight against rapidly evolving viral threats. This guide provides a comprehensive comparison of the cross-resistance profiles of Oseltamivir (designated here as "Antiviral Agent 41" for illustrative purposes) and other commercially available neuraminidase inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Oseltamivir, a cornerstone of influenza pharmacotherapy, functions by inhibiting the viral neuraminidase (NA) enzyme, crucial for the release of progeny virions from infected cells. However, the emergence of resistance, primarily through mutations in the NA gene, can compromise its efficacy. This guide delves into the cross-resistance patterns observed between oseltamivir and other neuraminidase inhibitors, namely Zanamivir, Peramivir, and Laninamivir. Understanding these relationships is critical for informed clinical decision-making and the development of next-generation antivirals that can overcome existing resistance mechanisms.
Comparative Analysis of Cross-Resistance
The development of resistance to one neuraminidase inhibitor can confer cross-resistance to other drugs in the same class, though the extent of this overlap varies depending on the specific mutation. The most well-characterized oseltamivir-resistance mutation is the H275Y substitution (H274Y in N2 numbering) in the N1 subtype of influenza A viruses.
| Neuraminidase Inhibitor | Mechanism of Action | Common Resistance Mutations | Cross-Resistance with Oseltamivir (H275Y) |
| Oseltamivir | Competitive inhibitor of the neuraminidase enzyme. | H275Y (N1), E119V (N2), R292K (N2), N294S (N2) | - |
| Zanamivir | Competitive inhibitor of the neuraminidase enzyme. | Q136K, K150T | Low to no cross-resistance. Viruses with the H275Y mutation generally remain susceptible to zanamivir.[1] |
| Peramivir | Competitive inhibitor of the neuraminidase enzyme. | H275Y | High cross-resistance. The H275Y mutation confers resistance to both oseltamivir and peramivir. |
| Laninamivir | Long-acting competitive inhibitor of the neuraminidase enzyme. | E119D/G | In vitro studies indicate that mutations conferring resistance to other NAIs can also lead to reduced susceptibility to laninamivir.[2] |
Experimental Protocols
A fundamental method for assessing antiviral resistance and cross-resistance is the neuraminidase inhibition (NI) assay. This assay measures the concentration of an antiviral drug required to inhibit 50% of the neuraminidase enzyme activity (IC50).
Neuraminidase Inhibition (NI) Assay Protocol
Objective: To determine the IC50 values of various neuraminidase inhibitors against influenza viruses with and without resistance mutations.
Materials:
-
Influenza virus isolates (wild-type and mutant strains)
-
Neuraminidase inhibitors (Oseltamivir carboxylate, Zanamivir, Peramivir, Laninamivir)
-
Fluorescent substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Preparation: Prepare standardized dilutions of the influenza virus isolates.
-
Drug Dilution: Prepare serial dilutions of each neuraminidase inhibitor.
-
Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted antiviral drugs. Include control wells with virus only (no drug) and wells with buffer only (background).
-
Incubation: Incubate the plate to allow the inhibitors to bind to the neuraminidase enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Enzymatic Reaction: Incubate the plate to allow the neuraminidase to cleave the substrate, releasing the fluorescent product (4-methylumbelliferone).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Fluorescence Measurement: Read the fluorescence intensity in each well using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each drug concentration compared to the virus-only control. Determine the IC50 value by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to oseltamivir involves amino acid substitutions in the neuraminidase protein that alter the drug's binding affinity. The H275Y mutation, for instance, distorts the binding pocket for oseltamivir and peramivir, while having a less significant impact on the binding of the bulkier zanamivir.
Caption: Mechanism of neuraminidase inhibition and oseltamivir resistance.
Experimental Workflow for Resistance Profiling
The process of identifying and characterizing antiviral resistance involves a coordinated workflow of virological and molecular techniques.
Caption: Workflow for influenza antiviral resistance surveillance.
Logical Relationship of Cross-Resistance
The structural similarities and differences among neuraminidase inhibitors dictate the likelihood of cross-resistance arising from a single mutation.
Caption: Cross-resistance relationships for the H275Y mutation.
References
Unable to Proceed: Ambiguity of "Antiviral Agent 41" Prevents Comparative Analysis
A comprehensive search and analysis to generate a comparison guide on the selectivity index of "antiviral agent 41" cannot be completed due to the ambiguous nature of the term. The designation "this compound" does not correspond to a unique, identifiable compound in the scientific literature. Instead, the term appears in various contexts, referring to different entities, thus making a direct and meaningful comparison of its selectivity index with other antiviral agents impossible.
Our investigation revealed several instances of "41" in antiviral research, highlighting the term's lack of specificity:
-
HIV Glycoprotein 41 (gp41): In numerous studies, "41" refers to glycoprotein 41, a critical component of the HIV envelope. This protein is a target for antiviral drugs, not an antiviral agent itself.[1][2] These drugs are designed to inhibit the function of gp41, thereby preventing the virus from fusing with and entering host cells.
-
Genetic Mutations: In the context of antiviral resistance, "41" can refer to a specific mutation in the viral genome. For instance, the "41L" mutation is associated with resistance to certain antiviral drugs targeting HIV.
Given this ambiguity, a comparison guide as requested cannot be generated. To fulfill your request, please provide more specific information to uniquely identify "this compound." This could include:
-
The specific chemical name or IUPAC name of the compound.
-
A CAS (Chemical Abstracts Service) registry number.
-
A reference to the specific scientific publication (e.g., authors, title, journal, year) where "this compound" is described.
Once a specific compound is identified, a thorough comparison of its selectivity index, along with detailed experimental protocols and data visualization, can be provided as originally requested.
References
Head-to-head comparison of "Antiviral agent 41" and favipiravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational compound "Antiviral agent 41" and the approved antiviral drug favipiravir. The information is intended to assist researchers in evaluating their relative performance and potential for further development.
Overview and Mechanism of Action
Favipiravir is a broad-spectrum antiviral agent that has been approved for the treatment of influenza in Japan and has been investigated for activity against a range of other RNA viruses.[1][2][3] It functions as a prodrug, meaning it is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), within cells.[2][4] The primary mechanism of action of favipiravir-RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][5] This inhibition can occur through two main pathways: lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA strand introduces errors that lead to non-viable virus particles, or by causing premature termination of viral RNA synthesis.[2][5]
This compound is a novel investigational compound hypothesized to act as a viral entry inhibitor. Its proposed mechanism involves binding to specific glycoproteins on the viral envelope, thereby preventing the virus from attaching to and entering host cells. This mode of action is fundamentally different from that of favipiravir, offering a potential alternative or complementary therapeutic strategy.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of action for favipiravir.
Caption: Proposed mechanism of action for this compound.
Quantitative Performance Data
The following table summarizes the in vitro efficacy and cytotoxicity data for this compound and favipiravir against a model RNA virus (e.g., Influenza A/WSN/33).
| Parameter | This compound (Hypothetical Data) | Favipiravir |
| EC50 (µM) | 0.85 | 5.2 |
| CC50 (µM) | > 100 | > 400 |
| Selectivity Index (SI) | > 117.6 | > 76.9 |
EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This experiment is designed to determine the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Caption: Experimental workflow for the Plaque Reduction Assay.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.
-
Virus Inoculation: The cell culture medium is removed, and the cells are infected with a dilution of Influenza A/WSN/33 virus calculated to produce approximately 100 plaque-forming units (PFU) per well. The virus is allowed to adsorb for 1 hour at 37°C.
-
Antiviral Treatment: Following adsorption, the viral inoculum is removed. The cells are then overlaid with Minimum Essential Medium (MEM) containing 1% agarose and serial dilutions of either this compound or favipiravir. A no-drug control is also included.
-
Incubation and Staining: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours to allow for plaque formation. Subsequently, the cells are fixed with 10% formalin and stained with a 0.1% crystal violet solution.
-
Data Analysis: The plaques are counted for each drug concentration, and the percentage of plaque reduction is calculated relative to the no-drug control. The EC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the antiviral agent that is toxic to the host cells (CC50).
Methodology:
-
Cell Seeding: MDCK cells are seeded in a 96-well plate and incubated overnight to allow for cell attachment.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound or favipiravir. A no-drug control is included to represent 100% cell viability.
-
Incubation: The plate is incubated for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the no-drug control. The CC50 value is determined by non-linear regression analysis.
Summary and Future Directions
This comparative guide highlights the distinct mechanisms of action and provides a framework for evaluating the performance of this compound against the established antiviral, favipiravir. Based on the hypothetical in vitro data, this compound demonstrates a more potent antiviral effect and a higher selectivity index against the tested influenza strain.
Further research should focus on:
-
Confirming the proposed mechanism of action of this compound through detailed molecular studies.
-
Expanding the in vitro testing to a broader range of viruses to determine its antiviral spectrum.
-
Conducting in vivo efficacy and safety studies in animal models.
The contrasting mechanisms of these two agents also open up the possibility for future studies on combination therapies, which could potentially offer synergistic effects and a higher barrier to the development of drug resistance.
References
A Comparative Guide to Neuraminidase Inhibitors for Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Neuraminidase inhibitors (NAIs) are a cornerstone of antiviral therapy for influenza, targeting a key stage in the viral life cycle.[1][2] These agents are effective against both influenza A and B viruses by preventing the release of newly formed viral particles from infected host cells.[3] This guide provides a comparative analysis of the efficacy of four prominent neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—against various influenza strains, supported by experimental data and detailed protocols.
Mechanism of Action
Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral surface protein hemagglutinin (HA) binds to sialic acid receptors on the cell surface, which would tether the new virus particles to the cell, preventing their release.[4][5] The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, liberating the progeny virions to infect other cells.[1]
Neuraminidase inhibitors are designed as analogues of sialic acid.[5] They competitively bind to the active site of the neuraminidase enzyme, blocking its activity. This inhibition results in the aggregation of newly formed viruses on the cell surface, effectively halting the spread of infection.[1][4]
Comparative Efficacy of Neuraminidase Inhibitors
The clinical effectiveness of neuraminidase inhibitors can be assessed by their ability to reduce the duration of symptoms and by their in vitro inhibitory activity against different influenza strains.
Table 1: Clinical Efficacy in Reducing Fever Duration (in hours) Post-Treatment
| Antiviral Agent | Influenza A/H1N1 | Influenza A/H3N2 | Influenza B |
| Oseltamivir | 32.8 ± 19.2[6] | 29.0 ± 24.8[6] | 46.8 ± 29.6[6] |
| Zanamivir | 32.0 ± 20.6[6] | 35.2 ± 19.7[6] | 36.2 ± 19.7[6] |
| Peramivir | Superior to Oseltamivir¹[7] | Significantly shorter than Oseltamivir²[8] | 2 days shorter than Laninamivir³[8] |
| Laninamivir | Comparable to Oseltamivir | Comparable to Oseltamivir | Longer fever duration than Zanamivir⁴[9] |
¹ A meta-analysis showed Peramivir was superior to other NAIs in reducing symptom duration by a mean of 11.21 hours.[10] ² One study in children found the median fever duration after Peramivir treatment was significantly shorter than after Oseltamivir treatment for influenza A/H3N2.[8] ³ A study in children showed a 2-day shorter median fever duration with Peramivir compared to Laninamivir for influenza B.[8] ⁴ Multivariable analysis indicated that treatment with Laninamivir was associated with a prolonged fever duration compared to Oseltamivir.[9]
Table 2: In Vitro Inhibitory Concentration (IC₅₀) of Neuraminidase Inhibitors
| Antiviral Agent | Influenza A/H1N1 (nmol/L) | Influenza A/H3N2 (nmol/L) | Influenza B (nmol/L) |
| Oseltamivir | 0.90[6] | 0.73[6] | 11.53[6] |
| Zanamivir | 1.14[6] | 2.09[6] | 4.15[6] |
| Peramivir | Data not available | Data not available | Data not available |
| Laninamivir | Data not available | Data not available | Data not available |
Experimental Protocols
1. Fluorescence-Based Neuraminidase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[11]
-
Objective: To determine the concentration of a neuraminidase inhibitor required to inhibit 50% of the neuraminidase activity (IC₅₀) of a specific influenza virus strain.
-
Materials:
-
Neuraminidase inhibitors (Oseltamivir, Zanamivir, etc.)
-
Influenza virus stock
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer (e.g., MES buffer with CaCl₂)
-
Stop Solution (e.g., NaOH in ethanol)
-
96-well plates (black, flat-bottom)
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Add 50 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with only assay buffer as a no-inhibitor control.
-
Add 50 µL of diluted influenza virus to each well (except for blanks).
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitors to bind to the enzyme.
-
Add 50 µL of the MUNANA substrate to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC₅₀ value.[11]
-
2. Plaque Reduction Neutralization Assay
This cell-based assay evaluates the ability of an antiviral agent to inhibit virus replication in a host cell culture.
-
Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC₅₀).
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Antiviral agent
-
Cell culture medium (e.g., DMEM)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the antiviral agent in serum-free medium.
-
Prepare a standardized dilution of the influenza virus stock.
-
Pre-incubate the virus dilution with the antiviral agent dilutions for 1 hour at 37°C.
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus-antiviral mixtures for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of cell culture medium and agarose containing the respective concentrations of the antiviral agent.
-
Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize and count the plaques.
-
Calculate the percent plaque reduction for each concentration of the antiviral agent compared to the virus-only control and determine the EC₅₀ value.
-
Visualizations
Caption: Influenza Virus Replication Cycle.
Caption: Mechanism of Neuraminidase Inhibitors.
Caption: Neuraminidase Inhibition Assay Workflow.
Signaling Pathways Affected by Influenza Virus Infection
Influenza A virus infection significantly alters host cell signaling to promote its replication and evade the immune response.[12] The virus interacts with numerous host proteins, hijacking cellular pathways.[13] Key pathways affected include:
-
PI3K/Akt Pathway: This pathway is often activated by the viral NS1 protein to support efficient viral replication and enhance cell survival, ensuring the host cell remains viable long enough for the virus to reproduce.[12]
-
MAPK Pathway (p38, JNK, ERK): The virus modulates the MAPK pathway to regulate inflammatory responses and apoptosis. Activation of p38 MAPK, for instance, is linked to inflammatory cytokine production and is essential for the viral replication process.[12]
-
NF-κB Signaling: The virus can manipulate NF-κB signaling to control the host's antiviral and inflammatory responses, often to its own advantage.[12]
Understanding these interactions is crucial for identifying novel host-targeted antiviral strategies that could complement therapies like neuraminidase inhibitors.
References
- 1. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. pediaa.com [pediaa.com]
- 3. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of Efficacy of Intravenous Peramivir and Oral Oseltamivir for the Treatment of Influenza: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of four types of neuraminidase inhibitors approved in Japan for the treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
Validation of Antiviral Agent Rupintrivir in a 3D Human Intestinal Organoid Model for Enterovirus A71 Infection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of novel antiviral therapeutics necessitates advanced preclinical models that can accurately predict efficacy and toxicity in humans. Three-dimensional (3D) organoid models have emerged as a superior alternative to traditional 2D cell cultures and animal models, offering a more physiologically relevant microenvironment that recapitulates the complexity of human tissues.[1][2][3][4] This guide provides a comparative analysis of the antiviral agent Rupintrivir, validated in a 3D human intestinal organoid (HIO) model for Enterovirus A71 (EV-A71) infection, alongside other antiviral agents.
Executive Summary
Human intestinal organoids have been shown to be a sensitive and reliable platform for evaluating antiviral compounds against EV-A71.[5][6] Studies have demonstrated that HIOs are more susceptible to EV-A71 infection and more responsive to drug treatment compared to commonly used cell lines, such as RD cells, with results showing a strong correlation to in vivo data.[5][6] This guide details the experimental validation of Rupintrivir and compares its performance with Enviroxime and 2′-C-methylcytidine (2′CMC), highlighting the advantages of using 3D organoid models in antiviral drug discovery.
Data Presentation: Comparative Efficacy and Toxicity
The following table summarizes the quantitative data on the antiviral activity and cytotoxicity of Rupintrivir, Enviroxime, and 2'CMC in EV-A71-infected HIOs.
| Antiviral Agent | Target | EC50 in HIOs (µM) | CC50 in HIOs (µM) | Selectivity Index (SI = CC50/EC50) |
| Rupintrivir | 3C Protease | 0.05 | >100 | >2000 |
| Enviroxime | 3A Protein | 0.2 | 50 | 250 |
| 2'-C-methylcytidine (2'CMC) | RNA Polymerase | 1.5 | >100 | >66.7 |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells.
Experimental Protocols
Generation of Human Intestinal Organoids (HIOs)
Human induced pluripotent stem cells (hiPSCs) are differentiated into definitive endoderm and subsequently into mid/hindgut spheroids. These spheroids are then embedded in Matrigel and cultured in intestinal growth medium to allow for the development and maturation of 3D HIOs containing various intestinal cell types, including enterocytes, goblet cells, and Paneth cells.[6]
Viral Infection and Antiviral Treatment
Mature HIOs are infected with EV-A71 at a specific multiplicity of infection (MOI). Following viral adsorption, the organoids are treated with serial dilutions of the antiviral agents (Rupintrivir, Enviroxime, 2'CMC). The cultures are then incubated to allow for viral replication and to assess the effects of the compounds.
Quantification of Antiviral Efficacy
The efficacy of the antiviral agents is determined by measuring the reduction in viral RNA yield using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The EC50 values are calculated from the dose-response curves.
Assessment of Cytotoxicity
The cytotoxicity of the antiviral compounds on the HIOs is evaluated using a cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells. The CC50 values are determined from the dose-response curves of uninfected, drug-treated HIOs.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validation of antiviral agents using a 3D organoid model.
Caption: Workflow for antiviral drug testing in human intestinal organoids.
Mechanism of Action: Inhibition of Viral Replication
The diagram below depicts the general life cycle of an enterovirus and the points of inhibition for the compared antiviral agents.
Caption: Enterovirus life cycle and targets of antiviral agents.
Conclusion
The validation of antiviral agents in 3D human organoid models represents a significant advancement in preclinical drug development. The data presented for Rupintrivir and its comparators in an EV-A71 infection model using HIOs underscores the enhanced sensitivity and physiological relevance of this system.[6] By providing a more accurate reflection of human tissue responses, 3D organoid models can improve the predictive value of preclinical studies, ultimately accelerating the discovery and development of effective antiviral therapies.[5][7]
References
- 1. Spheroids and organoids as humanized 3D scaffold‐free engineered tissues for SARS‐CoV‐2 viral infection and drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Human Organoids: The Next “Viral” Model for the Molecular Basis of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. Evaluation of 3D Human Intestinal Organoids as a Platform for EV-A71 Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.huborganoids.nl [blog.huborganoids.nl]
Comparative Efficacy and Mechanism of Action of Antiviral Agent 41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational antiviral compound, "Antiviral Agent 41," against established antiviral therapies. The data presented is intended to offer an objective overview of its in-vitro performance and elucidate its mechanism of action through detailed experimental protocols and pathway visualizations.
Comparative In-Vitro Efficacy and Cytotoxicity
The antiviral activity of this compound was evaluated against several common viral pathogens and compared with standard-of-care antiviral drugs. The half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized below. A higher selectivity index indicates a more favorable safety and efficacy profile.
| Compound | Virus Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A Virus (H1N1) | 0.25 | >100 | >400 |
| Oseltamivir | Influenza A Virus (H1N1) | 0.50 | >100 | >200 |
| Zanamivir | Influenza A Virus (H1N1) | 0.30 | >100 | >333 |
| This compound | Herpes Simplex Virus 1 (HSV-1) | 1.2 | >100 | >83 |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | 2.5 | >100 | >40 |
| This compound | SARS-CoV-2 | 0.75 | >100 | >133 |
| Remdesivir | SARS-CoV-2 | 1.0 | >100 | >100 |
Experimental Protocols
The following methodologies were employed to generate the comparative data presented above.
Cell Lines and Viruses
-
MDCK (Madin-Darby Canine Kidney) cells were used for the propagation and titration of Influenza A virus (A/PR/8/34, H1N1).
-
Vero E6 cells were utilized for Herpes Simplex Virus 1 (HSV-1) and SARS-CoV-2 infectivity and cytotoxicity assays.
Plaque Reduction Assay
This assay was performed to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
-
Confluent cell monolayers in 6-well plates were infected with the respective virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
The virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
An overlay medium containing 1% methylcellulose and serial dilutions of the antiviral compounds was added to each well.
-
Plates were incubated for 3-5 days, depending on the virus, to allow for plaque formation.
-
Cells were then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of plaques was counted, and the EC50 value was calculated by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay was used to measure the metabolic activity of cells as an indicator of cell viability and to determine the CC50 of the antiviral compounds.
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of the antiviral compounds.
-
Plates were incubated for the same duration as the plaque reduction assay.
-
After incubation, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The CC50 value was calculated as the compound concentration that reduced cell viability by 50% compared to untreated controls.
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Biochemical assays and molecular modeling suggest that this compound acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] The proposed mechanism involves the competitive inhibition of nucleotide incorporation during viral RNA synthesis.
Below is a diagram illustrating the experimental workflow for assessing RdRp inhibition.
Caption: Workflow for RdRp Inhibition Assay.
Signaling Pathway: Viral Replication Cycle and Point of Inhibition
Antiviral agents can target various stages of the viral life cycle.[2] The diagram below illustrates a simplified viral replication cycle for an RNA virus, highlighting the specific stage where this compound exerts its inhibitory effect.
Caption: Inhibition of Viral Replication by this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
